Methyl 3-iodobenzoate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34639. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXOIGSBRLCOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060689 | |
| Record name | Benzoic acid, 3-iodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-91-7 | |
| Record name | Methyl 3-iodobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-iodo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-iodobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-iodo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-iodo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-iodobenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSC7QU45T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 3-iodobenzoate (CAS 618-91-7): A Technical Guide for Researchers
An In-depth Whitepaper on a Key Synthetic Building Block for Pharmaceutical and Materials Science Research
Methyl 3-iodobenzoate (B1234465) is an aromatic ester compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodine atom and a methyl ester group on a benzene (B151609) ring, makes it a valuable precursor for the construction of more complex molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.
Core Physicochemical and Spectroscopic Data
The fundamental properties of Methyl 3-iodobenzoate are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
Physicochemical Properties
Quantitative physical and chemical data for this compound are presented in Table 1. Note the variation in reported melting points, which may be due to different polymorphic forms or measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 618-91-7 | [1] |
| Molecular Formula | C₈H₇IO₂ | [2][3] |
| Molecular Weight | 262.04 g/mol | [2][1] |
| Appearance | Solid, ranging from beige to pale yellow or white | [2][4] |
| Melting Point | 46-50 °C; 52-55 °C; 113-115 °C | [3] |
| Boiling Point | 284.4 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| LogP | 3.31 | [3] |
Spectroscopic Profile
Spectroscopic data is critical for the identification and quality control of this compound. The expected and reported spectral characteristics are detailed in Table 2.
| Spectroscopy | Data |
| ¹H NMR | (300MHz, CDCl₃): δ 8.34 (s, 1H), 7.97 (d, J=7.5Hz, 1H), 7.85 (d, J=7.2Hz, 1H), 7.15 (td, J₁=7.8Hz, J₂=2.7Hz, 1H), 3.89 (s, 3H).[4] |
| ¹³C NMR | Predicted values based on substituent effects: δ ~165 (C=O), ~142 (C-H), ~138 (C-H), ~131 (C-CO), ~129 (C-H), ~94 (C-I), ~52 (-OCH₃). |
| IR (Infrared) | Expected characteristic peaks: ~3050-3100 cm⁻¹ (Aromatic C-H Stretch), ~2950 cm⁻¹ (Aliphatic C-H Stretch), ~1725 cm⁻¹ (C=O Ester Stretch), ~1570 cm⁻¹ (C=C Aromatic Stretch), ~1250 cm⁻¹ (C-O Ester Stretch), <600 cm⁻¹ (C-I Stretch). |
| Mass Spec. | GC-MS analysis shows a molecular ion peak (m/z) at 262.0, consistent with the calculated exact mass of 261.949066.[4] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
GHS Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H318 - Causes serious eye damage.[1]
-
Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]
Synthesis and Reactivity
This compound is a key intermediate whose utility stems from the reactivity of its aryl iodide group in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
Synthesis via Fischer Esterification
A common and straightforward method for preparing this compound is the Fischer esterification of 3-iodobenzoic acid.
Caption: Synthesis of this compound via Fischer Esterification.
Role in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling reactions. This makes it a preferred substrate for building complex molecular architectures, particularly in the synthesis of pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs) and functional organic materials.[6][7] Key reactions include:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl structure.[8][9]
-
Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl alkyne.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.[10]
References
- 1. This compound | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 618-91-7 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. This compound(618-91-7) IR Spectrum [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
An In-depth Technical Guide to the Physical Characteristics of Methyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-iodobenzoate (B1234465) is an important aromatic ester derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, ensuring reproducibility of experimental results and informing purification and handling procedures. This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of Methyl 3-iodobenzoate, complete with detailed experimental protocols and logical workflows.
Core Physical and Chemical Properties
This compound is a solid at room temperature, with a pale yellow to yellow-brown crystalline appearance. Its core identifying information and physical properties are summarized in the table below. It is important to note that variations in reported melting points exist in the literature, which may be attributable to differences in sample purity and the methodology used for determination.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | Benzoic acid, 3-iodo-, methyl ester; Methyl m-iodobenzoate | [2] |
| CAS Number | 618-91-7 | [3] |
| Molecular Formula | C₈H₇IO₂ | [2][3] |
| Molecular Weight | 262.04 g/mol | [2][3] |
| Melting Point | 46-50 °C; 54 °C; 54.5 °C; 113-115 °C | [3] |
| Boiling Point | 277 °C (rough estimate) | N/A |
| Density | 1.7835 g/cm³ (estimate) | N/A |
| Solubility | Insoluble in water; Soluble in ether, benzene (B151609) & alcohol (inferred from isomers).[4] Based on the behavior of structurally similar compounds like methyl benzoate, it is expected to be soluble in common organic solvents such as ethanol, methanol, diethyl ether, and carbon tetrachloride, and slightly soluble in water.[5] | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the key spectroscopic data.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |
| 8.34 | s | - | Ar-H | [6] |
| 7.97 | d | 7.5 | Ar-H | [6] |
| 7.85 | d | 7.2 | Ar-H | [6] |
| 7.15 | td | J₁=7.8, J₂=2.7 | Ar-H | [6] |
| 3.89 | s | - | -OCH₃ | [6] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
IR (Infrared) Spectroscopy Data
An IR spectrum for this compound is available, however, specific peak assignments were not found in the search results. General expected absorptions for a compound of this structure would include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
MS (Mass Spectrometry) Data
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment | Source(s) |
| 262.0 | [M]⁺ (Molecular Ion) | [6] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical characteristics of this compound.
Determination of Melting Point (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered.[7] The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[8] The tube is then tapped gently to ensure the sample is tightly packed.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath (e.g., mineral oil in a Thiele tube) or the heating block of a digital apparatus.
-
Heating: The sample is heated gradually, with a heating rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[7] The melting point range is reported as T₁ - T₂.
Determination of Boiling Point (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or heating block
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A few drops of molten this compound are placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.[9]
-
Heating: The bath is heated slowly and steadily.[9]
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.
-
Boiling Point Determination: The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10]
Determination of Density (Pycnometer Method)
Principle: Density is defined as the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately (m₁).
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and filled with molten this compound at the same temperature and weighed (m₃).
-
Calculation: The density (ρ) of this compound is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Logical Workflow for Physical Characterization
The following diagram illustrates the logical workflow for the comprehensive physical characterization of a synthesized or procured sample of this compound.
Caption: Workflow for the physical and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the essential physical characteristics of this compound. The tabulated data, coupled with the outlined experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. Accurate determination and understanding of these properties are fundamental for the successful application of this compound in synthetic chemistry and materials science. It is recommended that users of this compound verify its identity and purity using the spectroscopic and physical methods described herein before its use in critical applications.
References
- 1. This compound | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bangchemicals.com [bangchemicals.com]
- 3. This compound 97 618-91-7 [sigmaaldrich.com]
- 4. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 618-91-7 [amp.chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of Methyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodobenzoate (B1234465) from 3-iodobenzoic acid. The primary method detailed is the Fischer esterification, a reliable and well-established acid-catalyzed esterification reaction. This document offers detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and purification of this important chemical intermediate.
Reaction Overview: Fischer-Speier Esterification
The synthesis of methyl 3-iodobenzoate from 3-iodobenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and the reaction is typically heated to reflux.
The general mechanism for the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound, based on typical Fischer esterification procedures for analogous aromatic carboxylic acids.
Table 1: Reagent and Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 185-187 | - |
| Methanol (B129727) | CH₄O | 32.04 | -97.6 | 64.7 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 |
| This compound | C₈H₇IO₂ | 262.04 | 46-50 | - |
Table 2: Typical Reaction Parameters for Fischer Esterification
| Parameter | Value/Description |
| Reactants | |
| 3-Iodobenzoic Acid | 1.0 equivalent |
| Methanol | Excess (serves as solvent and reagent) |
| Catalyst | |
| Concentrated Sulfuric Acid | Catalytic amount (e.g., 0.1-0.2 equivalents) |
| Reaction Conditions | |
| Temperature | Reflux (boiling point of methanol, ~65 °C) |
| Reaction Time | 1 - 4 hours (monitored by TLC) |
| Work-up & Purification | |
| Quenching | Poured into ice-water |
| Neutralization | Saturated sodium bicarbonate solution |
| Extraction | Diethyl ether or Dichloromethane (B109758) |
| Drying Agent | Anhydrous sodium sulfate (B86663) or magnesium sulfate |
| Purification | Recrystallization or column chromatography |
| Expected Yield | 80-95% (based on analogous reactions) |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification, adapted from established methods for similar substrates.
Materials and Equipment:
-
3-Iodobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Diethyl ether (or dichloromethane)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (e.g., silica (B1680970) gel plates, developing chamber, UV lamp)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq). To this, add an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a silica gel TLC plate alongside a spot of the starting material. Develop the plate in an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The reaction is considered complete when the spot corresponding to the starting material has disappeared or significantly diminished. This typically takes 1-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water. This will cause the crude ester to precipitate if it is a solid, or to form an organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (2-3 times). Combine the organic extracts.
-
Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as this may produce carbon dioxide gas, so vent the separatory funnel frequently. Wash the organic layer subsequently with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel if necessary to achieve high purity.
-
Characterization: Characterize the purified product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Visualizations
Signaling Pathway of Fischer Esterification
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for the Synthesis of this compound.
Spectroscopic Analysis of Methyl 3-iodobenzoate: A Technical Guide
Introduction: Methyl 3-iodobenzoate (B1234465) (CAS No: 618-91-7) is an important aromatic ester and building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and complex molecular architectures. Accurate structural confirmation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-iodobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.
Data Presentation: Spectroscopic Signatures
The following tables summarize the essential quantitative data derived from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 8.34 | s (singlet) | - | H-2 |
| 7.97 | d (doublet) | 7.5 | H-4 |
| 7.85 | d (doublet) | 7.2 | H-6 |
| 7.15 | td (triplet of doublets) | J₁=7.8, J₂=2.7 | H-5 |
| 3.89 | s (singlet) | - | -OCH₃ |
| Data sourced from ChemicalBook.[1] |
Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~165 | C=O (Ester Carbonyl) |
| ~140 | C-4 |
| ~138 | C-6 |
| ~132 | C-1 |
| ~129 | C-5 |
| ~94 | C-3 (Carbon attached to Iodine) |
| ~52 | -OCH₃ |
| Note: Specific peak assignments are based on established chemical shift ranges and data from similar substituted methyl benzoates.[2][3] |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3040 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (-CH₃) |
| ~1730 | C=O Stretch | Ester Carbonyl |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1300-1250 | C-O Stretch | Ester |
| < 600 | C-I Stretch | Aryl Iodide |
| Data based on characteristic absorption frequencies for the respective functional groups.[4][5][6] |
Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Impact (EI)
| m/z | Ion | Interpretation |
| 262 | [C₈H₇IO₂]⁺ | Molecular Ion (M⁺) |
| 231 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |
| 203 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| The molecular ion peak corresponds to the molecular weight of the compound (262.04 g/mol ).[1] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Subsequently, acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount (approx. 10-20 mg) of solid this compound into a small test tube or vial.
-
Add a few drops of a volatile solvent with minimal IR absorption in key regions, such as methylene (B1212753) chloride or acetone, to completely dissolve the solid.
-
Using a pipette, carefully drop a small amount of the solution onto the surface of a polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[7]
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
-
Run the sample scan to obtain the infrared spectrum of the compound. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution by dissolving the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution of the stock solution with the same solvent to a final concentration in the range of 10-100 µg/mL.
-
If any precipitate is observed, the solution must be filtered to prevent blockages in the instrument's sample delivery lines.
-
Transfer the final diluted solution into a 2 mL mass spectrometry vial.
-
-
Data Acquisition (Electron Impact Ionization):
-
The sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[8]
-
A high-energy beam of electrons bombards the gaseous molecules, causing the ejection of an electron to form a positively charged molecular ion (M⁺).[9]
-
These ions, along with any fragment ions formed from the breakdown of the molecular ion, are accelerated by an electric field.
-
The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.
-
A detector measures the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates the generalized workflow for the structural characterization of an organic compound using multiple spectroscopic techniques.
References
- 1. This compound CAS#: 618-91-7 [amp.chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C8H7IO2 | CID 69258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 3-iodobenzoate (B1234465). It includes detailed data, experimental protocols, and visual representations to aid in the structural elucidation and analysis of this compound.
¹H and ¹³C NMR Spectral Data
The NMR spectra of methyl 3-iodobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃), exhibit characteristic signals corresponding to the aromatic and methyl protons, as well as the carbon atoms of the benzene (B151609) ring and the ester group.
¹H NMR Spectrum
The ¹H NMR spectrum is characterized by signals in the aromatic region and a singlet for the methyl ester protons. The substitution pattern of the benzene ring leads to distinct multiplicities for the aromatic protons.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | 8.34 | t | 1.5 |
| H-6 | 7.97 | dt | 7.8, 1.3 |
| H-4 | 7.85 | dt | 7.8, 1.5 |
| H-5 | 7.15 | t | 7.8 |
| -OCH₃ | 3.89 | s | - |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted benzene rings. The signal at 8.34 ppm, often reported as a singlet, is more accurately a narrow triplet due to meta coupling.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C=O | 165.5 |
| C-3 | 141.9 |
| C-1 | 138.6 |
| C-5 | 132.3 |
| C-6 | 130.1 |
| C-4 | 128.8 |
| C-2 | 94.2 |
| -OCH₃ | 52.4 |
Note: Assignments are based on established data for substituted methyl benzoates and predictive models. The carbon attached to the iodine (C-3) is significantly deshielded, while the carbonyl carbon (C=O) appears at the lowest field.
Experimental Protocols
Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound are outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.0 ppm.
-
Dissolution: Gently vortex or shake the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
¹H NMR Spectroscopy
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-15 ppm.
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
Visualizations
Molecular Structure and ¹H NMR Assignments
The following diagram illustrates the structure of this compound with the corresponding proton assignments for the ¹H NMR spectrum.
Caption: Structure of this compound with atom numbering.
NMR Experimental Workflow
The logical workflow for conducting an NMR experiment, from sample preparation to data analysis, is depicted in the following diagram.
Caption: General workflow for an NMR experiment.
Navigating the Solubility Landscape of Methyl 3-Iodobenzoate: A Technical Guide
For Immediate Release
Shanghai, China – December 21, 2025 – In the intricate world of pharmaceutical research and drug development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-iodobenzoate (B1234465), a key building block in the synthesis of a variety of pharmaceutical compounds, presents a case study in the importance of solubility for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of methyl 3-iodobenzoate in common organic solvents, offering a valuable resource for researchers and scientists.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates the known qualitative information and provides a robust experimental framework for its determination. Based on the general principles of "like dissolves like," and the known characteristics of aryl halides, this compound is expected to be insoluble in water but soluble in a range of common organic solvents.[1][2] The polarity of the solvent and its ability to form intermolecular interactions with the solute are key determinants of solubility.
Quantitative Solubility Data
A thorough review of scientific databases and literature reveals a gap in specific quantitative data for the solubility of this compound. The following table has been structured to facilitate the recording of such data as it becomes available through experimental determination. Researchers are encouraged to utilize the experimental protocol outlined in this guide to populate this table for their specific applications.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Non-Polar Solvents | To be determined | To be determined | |||
| Hexane | C₆H₁₄ | 1.88 | 25 | To be determined | To be determined |
| Toluene | C₇H₈ | 2.38 | 25 | To be determined | To be determined |
| Diethyl Ether | (C₂H₅)₂O | 4.34 | 25 | To be determined | To be determined |
| Polar Aprotic Solvents | To be determined | To be determined | |||
| Dichloromethane | CH₂Cl₂ | 9.08 | 25 | To be determined | To be determined |
| Acetone | (CH₃)₂CO | 20.7 | 25 | To be determined | To be determined |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.02 | 25 | To be determined | To be determined |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 25 | To be determined | To be determined |
| Polar Protic Solvents | To be determined | To be determined | |||
| Methanol | CH₃OH | 32.7 | 25 | To be determined | To be determined |
| Ethanol | C₂H₅OH | 24.5 | 25 | To be determined | To be determined |
Note: The qualitative solubility of the isomeric methyl 2-iodobenzoate (B1229623) has been reported as soluble in ether, benzene, and alcohol.[3]
Experimental Protocol for Solubility Determination
The following is a standardized gravimetric method for determining the solubility of this compound in a given organic solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (CAS: 618-91-7), analytical grade[4]
-
Selected organic solvent, HPLC grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a glass vial.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry volumetric flask.
-
Solvent Evaporation: Evaporate the solvent from the volumetric flask under reduced pressure or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (46-50 °C).[4][5][6]
-
Mass Determination: Once the solvent is completely evaporated and the flask has cooled to room temperature in a desiccator, weigh the flask containing the dissolved this compound.
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass.
-
Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used for evaporation (mL)) * 100
-
Calculate the molar solubility using the molecular weight of this compound (262.04 g/mol ).[4][5][6]
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
This structured approach, from initial qualitative screening to precise quantitative determination, ensures a thorough understanding of the solubility profile of this compound, enabling its effective use in research and development. The provided experimental protocol offers a reliable method for generating the much-needed quantitative data, which will undoubtedly aid in the advancement of pharmaceutical synthesis and formulation.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for Methyl 3-iodobenzoate (B1234465). The information is intended to equip laboratory personnel with the knowledge required to handle this chemical compound safely.
Chemical Identification and Physical Properties
Methyl 3-iodobenzoate is an aromatic ester used as a building block in organic synthesis.[1] Its physical and chemical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 618-91-7 | |
| Molecular Formula | C₈H₇IO₂ | |
| Molecular Weight | 262.04 g/mol | [2] |
| Appearance | Solid, Pale yellow or Yellow-brown crystals | [2] |
| Melting Point | 46-50 °C or 113-115 °C (literature values vary) | [2] |
| Boiling Point | ~284.4 °C at 760 mmHg | |
| Density | 1.8 g/cm³ | |
| Flash Point | ~125.8 °C | |
| Storage Temperature | Keep in dark place, Inert atmosphere, 2-8°C | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazard is the risk of serious eye damage.[3] Adherence to GHS guidelines is mandatory.
| GHS Classification | Information | Citation(s) |
| Pictogram |
| [3] |
| Signal Word | Danger | [3] |
| Hazard Statement (H-Code) | H318: Causes serious eye damage. | [3] |
| Precautionary Statements (P-Codes) | P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Storage Class Code | 11: Combustible Solids | |
| WGK (Water Hazard Class) | WGK 2: Hazardous to water |
Experimental Protocols for Safe Handling
Safe handling requires a combination of appropriate engineering controls, personal protective equipment, and established procedures.
-
Ventilation: All work with this compound, both in solid and solution form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]
A risk assessment should always be performed, but the minimum required PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] The H318 classification makes this critical.
-
Skin Protection: Wear nitrile or neoprene gloves tested according to EN 374 for chemical resistance.[7] A lab coat must be worn at all times.
-
Respiratory Protection: For situations where dust may be generated outside of a fume hood, a NIOSH/MSHA approved N95 dust mask or equivalent respirator should be used.[3]
The following workflow outlines the standard procedure for safely handling solid this compound in a laboratory setting.
-
Store containers in a cool, dry, and well-ventilated area.[6][8]
-
Store in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.[2]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong bases and reducing agents.[8][9]
-
All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Do not dispose of the chemical down the drain or in general waste.
-
Disposal must be carried out by a licensed waste management service in accordance with all local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First Aid Protocol | Citation(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[4][6][8] | [4][6][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[6][8] | [6][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][6][8] | [5][6][8] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and give 2-4 cupfuls of water. Get immediate medical attention.[5][6][8] | [5][6][8] |
-
Suitable Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or appropriate foam.[5][6]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
The following protocol should be followed for small spills of solid material in a controlled laboratory environment.
References
- 1. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 618-91-7 [amp.chemicalbook.com]
- 3. This compound 97 618-91-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
molecular structure and formula of Methyl 3-iodobenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 3-iodobenzoate (B1234465) (CAS No. 618-91-7), a key halogenated aromatic ester utilized in organic synthesis. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a thorough analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores its significant applications as a versatile intermediate in the fields of pharmaceutical research and drug development, particularly as a building block in the synthesis of complex molecules through cross-coupling reactions. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
Methyl 3-iodobenzoate is an organic compound characterized by a benzene (B151609) ring substituted with an iodine atom at the meta-position relative to a methyl ester group. Its molecular structure and key identifiers are fundamental to understanding its reactivity and applications.
Molecular Formula: C₈H₇IO₂[1]
Molecular Structure:
-
SMILES: COC(=O)c1cccc(I)c1
-
InChI Key: NPXOIGSBRLCOSD-UHFFFAOYSA-N
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 618-91-7 | [1][2] |
| Molecular Weight | 262.04 g/mol | [1] |
| Appearance | Pale yellow to yellow-brown solid/crystals | [1] |
| Melting Point | 46-50 °C | [1] |
| Boiling Point | 277 - 284.4 °C (at 760 mmHg) | [1] |
| Density | ~1.8 g/cm³ | [] |
| Solubility | Insoluble in water; Soluble in ether, benzene, alcohol | [4] |
Note on Melting Point: While most suppliers report a melting point in the 46-50 °C range, some literature values cite 113-115 °C. This higher value may correspond to the isomeric Methyl 4-iodobenzoate (B1621894) and should be considered with caution.
Experimental Protocols: Synthesis
This compound is most commonly synthesized via the Fischer esterification of 3-iodobenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1][4] This method is efficient, yielding the product in high purity.
Reaction: 3-Iodobenzoic Acid + Methanol → this compound + Water
Experimental Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-iodobenzoic acid (e.g., 50 g, 0.20 mol) in an excess of methanol (e.g., 300 mL).[1]
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours. To drive the equilibrium towards the product, any water formed during the reaction can be removed. The volume of methanol should be maintained by replenishment as needed.[1]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[1]
-
Purification: To the resulting residue, add diethyl ether (e.g., 600 mL) and stir the mixture overnight. This will induce the precipitation of the product.[1]
-
Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold water. Dry the product to afford pure this compound. A typical yield for this procedure is high, often around 97%.[1]
Spectroscopic Data and Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Reference |
| 8.34 | s | 1H, Ar-H (Position 2) | [1] |
| 7.97 | d, J = 7.5 Hz | 1H, Ar-H (Position 6) | [1] |
| 7.85 | d, J = 7.2 Hz | 1H, Ar-H (Position 4) | [1] |
| 7.15 | td, J₁=7.8 Hz, J₂=2.7 Hz | 1H, Ar-H (Position 5) | [1] |
| 3.89 | s | 3H, -OCH₃ | [1] |
| Spectrum acquired in CDCl₃ at 300 MHz. |
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on data from analogous substituted methyl benzoates, the following chemical shifts are predicted.[5][6]
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~165-166 | C=O (Ester) |
| ~141 | Ar-C (Position 4) |
| ~138 | Ar-C (Position 6) |
| ~132 | Ar-C (Position 1) |
| ~129 | Ar-C (Position 5) |
| ~128 | Ar-C (Position 2) |
| ~94 | Ar-C (Position 3, C-I) |
| ~52 | -OCH₃ |
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Typical Range) | Vibration Mode | Functional Group | Reference(s) |
| 3100-3000 | C-H Stretch | Aromatic | [7] |
| 2960-2850 | C-H Stretch | -CH₃ (Methyl) | [7] |
| 1730-1715 | C=O Stretch | Ester | [7] |
| 1600-1450 | C=C Stretch | Aromatic Ring | [7] |
| 1300-1100 | C-O Stretch | Ester | [7] |
| 800-600 | C-I Stretch | Aryl Iodide | [7] |
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
| m/z Value | Interpretation | Reference |
| 262.0 | [M]⁺, Molecular ion peak (calculated and measured) | [1] |
| 231 | [M - OCH₃]⁺, Loss of the methoxy (B1213986) radical | |
| 203 | [M - COOCH₃]⁺, Loss of the carbomethoxy group | |
| 104 | [C₇H₄O]⁺, Fragment from cleavage of C-I bond | |
| 76 | [C₆H₄]⁺, Benzene ring fragment |
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This feature makes it an important precursor in the synthesis of more complex molecules for pharmaceutical and materials science applications.[8]
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure is incorporated into molecules designed for therapeutic areas such as oncology and infectious diseases.[4]
-
Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
Chemical Probes: The compound and its derivatives are used to develop chemical probes to study biological systems. For instance, it has been used in the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), which are targets in metabolic diseases.
Visualizations
Caption: Fischer Esterification workflow for this compound.
References
- 1. This compound | 618-91-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 4. Synthesis of Berberine–Efflux Pump Inhibitor Hybrid Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound(618-91-7) 1H NMR [m.chemicalbook.com]
A Technical Guide to Methyl 3-iodobenzoate: Commercial Availability, Purity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-iodobenzoate (B1234465) is a key aromatic building block in organic synthesis, particularly valued in the pharmaceutical industry for its utility in carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of its commercial availability, typical purity specifications, and analytical methodologies for quality assessment. Furthermore, it details a representative experimental protocol for its purification by recrystallization and explores its application in drug discovery, primarily as a versatile coupling partner in palladium-catalyzed cross-coupling reactions.
Commercial Availability
Methyl 3-iodobenzoate is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at a purity of 97% or higher. Pricing can vary based on the supplier, quantity, and purity grade.
| Supplier | Quoted Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 97% | 618-91-7 | C8H7IO2 | 262.04 |
| Fisher Scientific | - | 618-91-7 | C8H7IO2 | 262.04 |
| Wychem | - | 618-91-7 | C8H7IO2 | 262.04 |
| AB Enterprises | High-purity | 618-91-7 | C8H7IO2 | 262.04 |
| Alachem Co., Ltd. | ≥ 98% | 618-91-7 | C8H7IO2 | 262.04 |
| India Fine Chemicals | - | 618-91-7 | C8H7IO2 | 262.04 |
Purity and Quality Control
| Analytical Method | Typical Specification | Purpose |
| Gas Chromatography (GC) | ≥ 97.0% | To determine the area percentage purity and identify volatile impurities. |
| ¹H NMR Spectroscopy | Conforms to structure | To confirm the chemical structure and identify any structural isomers or proton-containing impurities. |
| Mass Spectrometry (MS) | Conforms to molecular weight | To confirm the molecular weight and fragmentation pattern. |
| Melting Point | 46-50 °C | To assess the purity of the solid-state material. A sharp melting point range indicates high purity. |
| Water Content (Karl Fischer) | ≤ 0.5% | To quantify the amount of residual water. |
Potential Impurities:
The primary impurities in commercially available this compound are likely to be residual starting materials from its synthesis, such as 3-iodobenzoic acid and methanol (B129727), or isomers like methyl 2-iodobenzoate (B1229623) and methyl 4-iodobenzoate.
Experimental Protocols
Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization, adapted from a procedure for a structurally similar compound, methyl 3-nitrobenzoate.[1] The choice of solvent is critical for effective purification. Methanol is a suitable solvent for this purpose.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask, just enough to create a slurry.
-
Gently heat the mixture with stirring.
-
Add small portions of hot methanol until the solid completely dissolves. Avoid adding an excess of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of pure this compound will begin to form.
-
To maximize the yield, place the flask in an ice bath for approximately 30 minutes to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Analytical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Applications in Drug Discovery
This compound is a valuable building block in drug discovery, primarily serving as a substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The iodo-substituent provides a reactive site for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds.
Role in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are common motifs in many drug molecules. In this reaction, the iodine atom of this compound is replaced by an aryl, vinyl, or other organic group from a boronic acid or ester derivative.
The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura coupling reaction involving this compound.
This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. The ester functional group of this compound can be further modified post-coupling, for example, through hydrolysis to the corresponding carboxylic acid, providing a handle for amide bond formation and further diversification.
Conclusion
This compound is a commercially accessible and versatile reagent with significant applications in organic synthesis, particularly in the field of drug discovery. A thorough understanding of its commercial availability, purity profile, and appropriate handling and purification techniques is essential for researchers. Its utility in forming complex molecular architectures through well-established cross-coupling methodologies solidifies its importance as a valuable building block for the synthesis of novel therapeutic agents.
References
The Versatility of Methyl 3-iodobenzoate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-iodobenzoate (B1234465) has emerged as a pivotal building block in contemporary organic chemistry, offering a versatile platform for the construction of complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, where the iodo-substituent serves as an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the applications of methyl 3-iodobenzoate in key organic transformations, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a favored substrate in a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The general order of reactivity for halobenzoates in these transformations is I > Br > Cl > F, making iodo-substituted compounds like this compound highly efficient coupling partners.[1] This reactivity allows for milder reaction conditions and often results in higher yields compared to their bromo- or chloro-analogs.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and functional materials.[2] In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 6 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~92 |
| 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | ~90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Detailed Experimental Protocol: Synthesis of Methyl 3-phenylbenzoate
To a flame-dried Schlenk flask are added this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as sodium carbonate (2.0 equiv).[1] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (3 mol%), is then added.[1] A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added via syringe. The reaction mixture is heated to 85°C with vigorous stirring and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford methyl 3-phenylbenzoate.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the synthesis of substituted styrenes and other vinylated arenes.[3] this compound readily participates in this reaction with a variety of alkenes in the presence of a palladium catalyst and a base.
Catalytic Cycle of the Heck Reaction:
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 3-Iodobenzoate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound, typically a boronic acid, and an organic halide or triflate has become indispensable in the synthesis of biaryls and other conjugated systems. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.
Methyl 3-iodobenzoate (B1234465) is a readily available and useful building block for the synthesis of 3-substituted biaryl compounds. The electron-withdrawing nature of the methyl ester group can influence the reactivity of the aryl iodide, and the ester functionality itself requires consideration when selecting reaction conditions to avoid hydrolysis. These application notes provide a detailed protocol for the Suzuki coupling of methyl 3-iodobenzoate with a range of boronic acids, offering a robust starting point for researchers. The included data summary and experimental workflow are designed to facilitate efficient reaction optimization and application in complex molecule synthesis.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with various arylboronic acids is depicted below:
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a variety of boronic acids. These reactions were performed under standardized conditions to allow for a comparative analysis of the electronic and steric effects of the boronic acid coupling partner.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Methyl [1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 92 |
| 2 | 4-Tolylboronic acid | Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 14 | 89 |
| 4 | 4-Fluorophenylboronic acid | Methyl 4'-fluoro-[1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 85 |
| 5 | Thiophen-3-ylboronic acid | Methyl 3-(thiophen-3-yl)benzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 16 | 78 |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: To the flask, add a degassed 4:1:1 mixture of toluene, ethanol, and deionized water. The solvent should be added via syringe through a septum. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with Methyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is renowned for its versatility, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of methyl 3-iodobenzoate (B1234465) with various arylboronic acids. Methyl 3-iodobenzoate is a valuable building block, and its successful coupling leads to the formation of substituted methyl biphenyl-3-carboxylates, which are key intermediates in the synthesis of a range of biologically active molecules.
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. This document outlines several effective palladium catalyst systems and provides a detailed experimental protocol for a representative reaction.
Data Presentation: Comparison of Palladium Catalyst Systems
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the chosen catalytic system. The following table summarizes the performance of various palladium catalysts in the coupling of aryl iodides, including analogs of this compound, with arylboronic acids. This data provides a strong basis for catalyst selection and optimization.
| Catalyst System | Aryl Halide Substrate (Analog) | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | Methyl 4-iodobenzoate | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 16 | 85-95 | [2] |
| PdCl₂(dppf) (3 mol%) | 1-Iodo-2,4,6-trimethylbenzene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 | [2] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | 1-Iodo-2-methylbenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | Room Temp | 2 | 98 | [2] |
| Pd(PPh₃)₄ (5 mol%) | Methyl 2-bromobenzoate | 3-Acetylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | Good | [3] |
Note: The data presented is sourced from reactions with analogous substrates and serves as a strong guideline for the reaction of this compound. Yields are for isolated products and are representative. dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; DME = 1,2-Dimethoxyethane.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a common and effective palladium catalyst system.
Protocol 1: Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from established procedures for similar substrates and is a robust starting point for optimization.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1) or 1,2-Dimethoxyethane (DME)/Water (4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired methyl biphenyl-3-carboxylate.
Protocol 2: Suzuki-Miyaura Coupling using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine (B1218219) Ligand
This protocol utilizes a more modern catalyst system that can often provide higher yields under milder conditions.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to a flame-dried reaction vessel.
-
Reagent Addition: Remove the vessel from the glovebox and add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add the degassed toluene/water solvent mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C) as needed.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. These reactions are often faster, potentially reaching completion in 2-12 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use fresh, high-purity catalyst and ligand. |
| Insufficient degassing | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality reagents | Use freshly purchased or purified reagents. | |
| Formation of side products (e.g., homocoupling) | Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Presence of oxygen | Rigorously exclude oxygen from the reaction mixture. | |
| Deboronation of boronic acid | High temperature or presence of water | Use anhydrous solvents if possible and consider milder reaction temperatures. Using a boronic ester (e.g., pinacol (B44631) ester) can increase stability. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of methyl biphenyl-3-carboxylates from this compound. The choice of catalyst system is crucial for achieving optimal results. While traditional catalysts like Pd(PPh₃)₄ are reliable, modern systems employing bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor can offer significantly higher yields and milder reaction conditions. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Sonogashira Coupling of Methyl 3-iodobenzoate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. Methyl 3-iodobenzoate (B1234465) is a valuable building block in medicinal chemistry, and its Sonogashira coupling with various terminal alkynes provides a direct route to a diverse range of substituted phenylacetylene (B144264) derivatives. These products can serve as key intermediates in the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of methyl 3-iodobenzoate with a selection of terminal alkynes, including phenylacetylene, 1-hexyne, trimethylsilylacetylene, and propargyl alcohol. Both traditional palladium/copper-catalyzed and copper-free methodologies are presented.
Data Presentation
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, providing a comparative overview of different catalytic systems and reaction parameters.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) (TEA) | THF | Room Temp. | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine (DIPA) | DMF | 50 | 8 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Triethylamine (TEA) | Toluene | 70 | 12 | 92 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Triethylamine (TEA) | DMF | Room Temp. | 5 | 85 |
| 5 | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | Cs₂CO₃ | 2-MeTHF | Room Temp. | 24 | 91[1] |
| 6 | Phenylacetylene (Microwave) | PdCl₂(PPh₃)₂ / CuI | Triethylamine (TEA) | DMF | 100 | 0.25 | 93 |
Experimental Protocols
Detailed methodologies for the key Sonogashira coupling reactions of this compound are provided below.
Protocol 1: Traditional Palladium/Copper-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a standard and high-yielding procedure for the coupling of this compound with phenylacetylene using a palladium/copper catalytic system.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.
-
Slowly add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, methyl 3-(phenylethynyl)benzoate.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a copper-free method, which can be advantageous in cases where the presence of copper may lead to undesired side reactions or complicate purification.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
cataCXium® A (di(1-adamantyl)-n-butylphosphine)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (0.5 mmol, 131 mg), palladium(II) acetate (0.005 mmol, 1.1 mg), and cataCXium® A (0.01 mmol, 3.6 mg) to a dry reaction vial.
-
Add anhydrous 2-MeTHF (2 mL) and cesium carbonate (1.0 mmol, 326 mg) to the vial.
-
Add phenylacetylene (0.6 mmol, 0.066 mL) to the mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the pure product.
Protocol 3: Microwave-Assisted Sonogashira Coupling of this compound with Propargyl Alcohol
Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields.
Materials:
-
This compound
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous dimethylformamide (DMF)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 0.28 mL), and propargyl alcohol (1.5 mmol, 0.087 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 100°C for 15 minutes.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
General Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium/copper co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
This diagram outlines the typical laboratory workflow for performing a Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Copper-Free Sonogashira Reaction of Methyl 3-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to several drawbacks, including the formation of undesired alkyne homocoupling byproducts (Glaser coupling), potential toxicity which can complicate pharmaceutical applications, and difficulties in product purification.[3][4] Consequently, the development of copper-free Sonogashira reaction conditions has been a significant area of research, offering cleaner, more efficient, and environmentally benign synthetic routes.[2]
These application notes provide detailed protocols and a summary of various reported conditions for the copper-free Sonogashira reaction of Methyl 3-iodobenzoate (B1234465), an electron-deficient aryl iodide, which is a common substrate in the synthesis of complex organic molecules.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported copper-free Sonogashira reaction conditions applicable to aryl iodides, including electron-deficient substrates like Methyl 3-iodobenzoate. This allows for a direct comparison of different catalytic systems and their performance.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 3 | None | Bu₄NOAc | DMF | Room Temp | 5.5 | 98 | [5] |
| Pd₂(dba)₃ | 0.5 | None | K₃PO₄·7H₂O | EtOH/H₂O (3:1) | 80 | Not Specified | >95 | [6] |
| PdCl₂ | 2 | None | K₂CO₃ | EtOH | Room Temp | 12 | 92 | [7] |
| Pd(CH₃CN)₂Cl₂ | 0.5 | cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | 48 | High | [8] |
| [DTBNpP]Pd(crotyl)Cl | 2.5 | DTBNpP | TMP | DMSO | Room Temp | 2-3 | up to 97 | [9] |
| (PhCN)₂PdCl₂ / Pd-PyMIC | 2.0 / 1.0 | L7 | DABCO | Not Specified | Room Temp | Not Specified | High | [10] |
| Pd(OAc)₂ | 3 | DABCO | DABCO | Not Specified | Not Specified | Not Specified | Moderate to Excellent | [11] |
Abbreviations: Pd(OAc)₂: Palladium(II) acetate (B1210297); Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0); PdCl₂: Palladium(II) chloride; [DTBNpP]Pd(crotyl)Cl: (Di-tert-butylneopentylphosphine)crotylpalladium(II) chloride; (PhCN)₂PdCl₂: Bis(benzonitrile)palladium(II) chloride; Pd-PyMIC: Palladium-N-heterocyclic carbene complex; Bu₄NOAc: Tetrabutylammonium acetate; K₃PO₄·7H₂O: Potassium phosphate (B84403) heptahydrate; K₂CO₃: Potassium carbonate; Cs₂CO₃: Cesium carbonate; TMP: 2,2,6,6-Tetramethylpiperidine; DABCO: 1,4-Diazabicyclo[2.2.2]octane; cataCXium A: Di(1-adamantyl)-n-butylphosphine; DTBNpP: Di-tert-butylneopentylphosphine; L7: A specific phosphine (B1218219) ligand; DMF: Dimethylformamide; EtOH: Ethanol; 2-MeTHF: 2-Methyltetrahydrofuran; DMSO: Dimethyl sulfoxide.
Experimental Protocols
This section provides a detailed, representative methodology for the copper-free Sonogashira reaction of this compound with a terminal alkyne. This protocol is based on a ligand- and amine-free system, which offers simplicity and reduced cost.[5]
Reaction: Coupling of this compound with Phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (Bu₄NOAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
-
Syringes for liquid transfer
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is charged with a magnetic stir bar, Palladium(II) acetate (e.g., 0.03 mmol, 3 mol%), and Tetrabutylammonium acetate (e.g., 2.0 mmol). The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Addition of Reactants: Anhydrous DMF (e.g., 5 mL) is added to the flask via syringe. The mixture is stirred until the solids are dissolved. This compound (e.g., 1.0 mmol) is then added, followed by the dropwise addition of Phenylacetylene (e.g., 1.2 mmol) via syringe.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, Methyl 3-(phenylethynyl)benzoate.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the copper-free Sonogashira reaction.
Caption: Experimental workflow for the copper-free Sonogashira reaction.
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 3-iodobenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-iodobenzoate (B1234465) is a versatile aromatic building block widely employed in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its iodine substituent serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are instrumental in constructing carbon-carbon and carbon-heteroatom bonds that form the core scaffolds of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of Methyl 3-iodobenzoate in the synthesis of key intermediates for two major classes of drugs: angiotensin II receptor antagonists and kinase inhibitors.
Synthesis of a Biphenyl (B1667301) Intermediate for Angiotensin II Receptor Antagonists
Angiotensin II receptor blockers (ARBs), such as Telmisartan, are a class of drugs used to treat high blood pressure and heart failure. A key structural motif in many ARBs is a biphenyl core. This compound can be utilized in a Suzuki-Miyaura coupling reaction to construct this critical biphenyl intermediate.
Reaction Scheme: Suzuki-Miyaura Coupling
The following scheme illustrates the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid to yield a biphenyl intermediate.
Experimental Protocol: Synthesis of Methyl 3-Arylbenzoate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Toluene (B28343), anhydrous
-
Water, degassed
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired methyl 3-arylbenzoate.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 89 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 90 | 10 | 95 |
| 3-Cyanophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | t-BuOH/H₂O | 110 | 8 | 85 |
Signaling Pathway: Angiotensin II Receptor
ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thus blocking the downstream signaling cascade that leads to vasoconstriction, inflammation, and fibrosis.[1][2][3][4][5]
Synthesis of a Substituted Benzonitrile (B105546) Intermediate for Kinase Inhibitors
Kinase inhibitors are a class of targeted cancer therapy that block the action of enzymes called kinases, which are often overactive in cancer cells. Many kinase inhibitors feature a substituted benzonitrile moiety. This compound can be a precursor to such intermediates through a Sonogashira coupling followed by further functionalization.
Reaction Scheme: Sonogashira Coupling
The following scheme depicts the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Experimental Protocol: Synthesis of Methyl 3-(Alkynyl)benzoate
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table presents representative data for the Sonogashira coupling of this compound with various terminal alkynes.
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 94 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 88 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | Toluene | 60 | 12 | 91 |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N/DMF | DMF | 40 | 10 | 86 |
Signaling Pathway: BCR-ABL in Chronic Myeloid Leukemia (CML)
In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways. Kinase inhibitors targeting BCR-ABL block its ATP binding site, thereby inhibiting its activity.[6][7][8][9][10]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a pharmaceutical intermediate using a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its utility in robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient construction of complex molecular scaffolds found in important drug classes like angiotensin II receptor antagonists and kinase inhibitors. The protocols and data presented herein serve as a practical guide for researchers and professionals in the field of drug discovery and development.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. skeenapublishers.com [skeenapublishers.com]
Application Notes and Protocols for Heck Coupling Reactions Involving Methyl 3-Iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This reaction has become a cornerstone in organic synthesis, finding extensive applications in the production of fine chemicals, pharmaceuticals, and complex molecular architectures.[2][3] Methyl 3-iodobenzoate (B1234465) is a valuable building block in medicinal chemistry and materials science. Its derivatization via the Heck coupling reaction allows for the introduction of various vinyl functionalities, leading to the synthesis of a diverse range of substituted alkenes and downstream products.
This document provides detailed application notes and experimental protocols for the Heck coupling reaction of methyl 3-iodobenzoate with various alkenes. The information is curated for researchers, scientists, and drug development professionals to facilitate the practical application of this important transformation.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst.[4][5]
Key Reaction Parameters
Several factors influence the outcome of the Heck reaction, including the choice of catalyst, ligand, base, and solvent.
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[1]
-
Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity.[3]
-
Base: An inorganic or organic base is required to neutralize the hydrogen iodide generated during the catalytic cycle. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (MeCN) are typically used to facilitate the dissolution of the reactants and catalyst.[6]
Applications in Synthesis
The Heck coupling of this compound provides access to a variety of valuable intermediates. For instance, the reaction with acrylates yields substituted cinnamates, which are precursors to numerous biologically active molecules. Coupling with styrenes produces stilbene (B7821643) derivatives, a class of compounds known for their diverse pharmacological properties.
Experimental Protocols
The following protocols are representative examples for the Heck coupling of this compound with different alkenes. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Heck Coupling of this compound with Methyl Acrylate (B77674)
This protocol describes the synthesis of methyl (E)-3-(3-(methoxycarbonyl)phenyl)acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
To the stirred solution, add triethylamine (2.0 equiv) followed by methyl acrylate (1.5 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling of this compound with Styrene (B11656)
This protocol describes the synthesis of methyl (E)-3-styrylbenzoate.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), palladium(II) acetate (0.01 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous NMP and styrene (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Data Summary
The following tables summarize typical reaction conditions and outcomes for the Heck coupling of this compound and related aryl iodides with various alkenes.
Table 1: Heck Coupling of this compound with Alkenes (Representative Conditions)
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | ~85-95 |
| Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | NMP | 120 | 18 | ~80-90 |
| n-Butyl Acrylate | Pd(OAc)₂ (1) | - | NaOAc (2) | DMA | 110 | 16 | ~88 |
| Ethylene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | MeCN | 100 | 24 | ~75 |
Note: The yields are approximate and based on reactions with electronically similar substituted iodobenzenes due to limited direct data for this compound. Optimization is recommended.
Table 2: Comparison of Catalytic Systems for Heck Coupling of Aryl Iodides with n-Butyl Acrylate
| Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | PdCl₂-Dppc⁺PF₆⁻ (2) | Et₃N | [bmim][PF₆] | 120 | 99 | [7] |
| 4-Iodoacetophenone | PdCl₂-Dppc⁺PF₆⁻ (2) | Et₃N | [bmim][PF₆] | 120 | 95 | [7] |
| Iodobenzene | PdNPs/rGO-NH₂ | Et₃N | N/A | N/A | 98 | [8] |
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Heck coupling reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cross-Coupling Reactions of Methyl 3-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Methyl 3-iodobenzoate (B1234465) is a versatile building block in these transformations, serving as an sp²-hybridized electrophile. Its electron-withdrawing ester group can influence the reactivity of the C-I bond, and the iodo-substituent provides high reactivity in the oxidative addition step of the catalytic cycle. These application notes provide an overview of the reaction mechanisms and detailed protocols for the use of methyl 3-iodobenzoate in several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and sensitive reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.
Reaction Mechanism
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl (B1667301) product and regenerating the Pd(0) catalyst.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Iodides
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids. While not exclusively for this compound, these conditions are highly applicable.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 | 85-95[1] |
| Iodobenzene | Phenylboronic acid | Pd/C (catalytic) | K₂CO₃ | MeOH/H₂O | RT | 1 | >95 |
| Iodobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2.4) | H₂O/CH₃OH (3:1) | RT | 2 | >97[2] |
| 4-Iodoanisole | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 75-85[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ or Na₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (B28343)/water or DME/water, via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[3]
Reaction Mechanism
The mechanism proceeds through the following key steps:
-
Oxidative Addition: A Pd(0) species inserts into the C-I bond of this compound.[4]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond.[2]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.[2]
-
Regeneration of Catalyst: The base neutralizes the generated HI and facilitates the reductive elimination to regenerate the Pd(0) catalyst.[4]
Data Presentation: Heck Reaction of Aryl Iodides
This table provides typical conditions for the Heck reaction of aryl iodides, which are directly applicable to this compound.
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene (B11656) | PdCl₂ (1.5) | K₂CO₃ (2) | Water | 100 | 6 | 96[5] |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | NMP | 100 | 3 | High |
| 4-Iodoanisole | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ (3) | DMA | 140 | 40 | 88[6] |
| Iodobenzene | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N (1.5) | DMF | 100 | 12 | 95 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF, DMA, or acetonitrile) followed by a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Reaction: Seal the vessel and heat the mixture with stirring to 80-140 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalytic system.[7]
Reaction Mechanism
The reaction proceeds via two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex.
Data Presentation: Sonogashira Coupling of Aryl Iodides
The following data for aryl iodides serve as an excellent guide for the Sonogashira coupling of this compound.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | [TBP][4EtOV] | 55 | 85 |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMA | 80 | 60[8] |
| Iodobenzene | Phenylacetylene | Pd(0)-PMMA (0.5) | None (Cu-free) | Et₃N | Water | 80 | 98[9] |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 95 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 55 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[8] It has become a premier method for synthesizing aryl amines.
Reaction Mechanism
The catalytic cycle is generally accepted to proceed as follows:
-
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound to generate a Pd(II) intermediate.[10]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.[10]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[10]
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides
This table shows representative conditions for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound. The choice of ligand is crucial for this reaction.
| Aryl Halide | Amine | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Aniline | Pd-Co Nanoparticles (0.05) | t-BuONa (1.5) | Water | 50 | 90[7][10] | | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | >95 | | 3-Bromothiophene | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 49-71[11] | | Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 110 | >90 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the sealed tube in an oil bath at 80-110 °C with vigorous stirring for the required time (typically 12-24 h).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Large-Scale Synthesis of Methyl 3-iodobenzoate: A Comparative Analysis of Synthetic Routes
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the primary synthetic routes for the large-scale production of Methyl 3-iodobenzoate (B1234465), a key intermediate in the pharmaceutical and fine chemical industries. Two principal methods, the Fischer Esterification of 3-iodobenzoic acid and the Sandmeyer reaction of methyl 3-aminobenzoate (B8586502), are critically evaluated. This note includes detailed experimental protocols, quantitative data, and process flow diagrams to assist in the selection of the most appropriate synthetic strategy based on scale, cost, and safety considerations.
Introduction
Methyl 3-iodobenzoate is a crucial building block in organic synthesis, widely utilized in the preparation of active pharmaceutical ingredients (APIs) and other complex organic molecules. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The selection of an appropriate synthetic route for its large-scale production is paramount and is dictated by factors including the cost and availability of starting materials, reaction efficiency, scalability, and safety. This application note details the two most common methods for its synthesis.
Synthetic Routes
Two primary synthetic pathways are considered for the industrial-scale production of this compound:
-
Route A: Fischer Esterification of 3-iodobenzoic acid.
-
Route B: Sandmeyer Reaction of methyl 3-aminobenzoate.
A comparative overview of these routes is presented below.
Fischer Esterification of 3-Iodobenzoic Acid
This classical method involves the acid-catalyzed esterification of 3-iodobenzoic acid with methanol (B129727). The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.
Sandmeyer Reaction of Methyl 3-aminobenzoate
This route begins with the readily available and often more economical methyl 3-aminobenzoate. The synthesis involves two main steps: the diazotization of the aromatic amine followed by an iodide substitution reaction.
Data Presentation
The following tables summarize the key quantitative data for both synthetic routes, providing a basis for comparison.
Table 1: Comparison of Starting Materials and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 185-187 | - |
| Methyl 3-aminobenzoate | C₈H₉NO₂ | 151.16 | 35-37 | 289-290 |
| This compound | C₈H₇IO₂ | 262.04[1] | 46-50[1] | ~277[1] |
Table 2: Large-Scale Synthesis Parameters
| Parameter | Route A: Fischer Esterification | Route B: Sandmeyer Reaction |
| Starting Material | 3-Iodobenzoic Acid | Methyl 3-aminobenzoate |
| Key Reagents | Methanol, Sulfuric Acid | Sodium Nitrite (B80452), Hydrochloric Acid, Potassium Iodide |
| Typical Yield | >95% | 75-85% |
| Reaction Temperature | Reflux (~65°C) | 0-5°C (Diazotization), RT to 60°C (Iodination) |
| Reaction Time | 4-8 hours | 2-4 hours |
| Key Advantages | High yield, simple procedure, fewer steps. | Lower cost of starting material. |
| Key Disadvantages | Higher cost of 3-iodobenzoic acid. | Exothermic and potentially hazardous diazotization step, requires careful temperature control, generates more waste streams. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Fischer Esterification
Materials:
-
3-Iodobenzoic acid (1.0 kg, 4.03 mol)
-
Methanol (5.0 L, 123.5 mol)
-
Concentrated Sulfuric Acid (98%) (50 mL, 0.94 mol)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Toluene (for crystallization)
Equipment:
-
10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Large separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: To the 10 L reactor, add 3-iodobenzoic acid (1.0 kg) and methanol (5.0 L).
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into a stirred vessel containing 10 L of ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) (3 x 2 L).
-
Combine the organic layers and wash sequentially with water (2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product as an oil or low-melting solid.
-
For further purification, recrystallize the crude product from a minimal amount of hot toluene.
-
Filter the purified crystals and dry under vacuum.
-
Protocol 2: Large-Scale Synthesis of this compound via Sandmeyer Reaction
Materials:
-
Methyl 3-aminobenzoate (1.0 kg, 6.61 mol)
-
Concentrated Hydrochloric Acid (37%) (2.0 L)
-
Sodium Nitrite (NaNO₂) (480 g, 6.96 mol)
-
Potassium Iodide (KI) (1.2 kg, 7.23 mol)
-
Sodium Thiosulfate (B1220275)
-
Sodium Bicarbonate
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Large filtration setup
-
Large separatory funnel
-
Rotary evaporator
Procedure:
Part A: Diazotization
-
Amine Solution: In the 20 L reactor, dissolve methyl 3-aminobenzoate (1.0 kg) in a mixture of water (5 L) and concentrated hydrochloric acid (2.0 L). Cool the mixture to 0-5°C using a circulating chiller.
-
Nitrite Solution: Separately, dissolve sodium nitrite (480 g) in water (1.5 L) and cool to 0-5°C.
-
Diazotization: Slowly add the cold sodium nitrite solution to the stirred amine solution, maintaining the internal temperature between 0-5°C. The addition should take approximately 1 hour.
-
Completion Check: After the addition is complete, stir for an additional 30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add small portions of the nitrite solution until the test is positive.
Part B: Iodination
-
Iodide Solution: In a separate vessel, dissolve potassium iodide (1.2 kg) in water (3 L).
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. Control the rate of addition to manage the evolution of nitrogen gas and maintain the temperature below 20°C initially.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium thiosulfate to quench any excess iodine (the dark color will fade).
-
Extract the mixture with dichloromethane (3 x 3 L).
-
Combine the organic layers and wash with water (2 L), saturated sodium bicarbonate solution (2 L), and brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Fischer Esterification of 3-Iodobenzoic Acid.
Caption: Workflow for the Sandmeyer Reaction of Methyl 3-aminobenzoate.
Large-Scale Synthesis Considerations
-
Cost: The primary driver for choosing the Sandmeyer route is often the lower cost of 3-aminobenzoic acid or its methyl ester compared to 3-iodobenzoic acid.[2]
-
Safety: The Sandmeyer reaction involves the formation of an unstable diazonium salt, which can be explosive if allowed to warm or if isolated in a dry state. Strict temperature control is crucial. The diazotization step is also exothermic and requires efficient heat removal, which can be challenging on a large scale.[3]
-
Waste Management: The Sandmeyer reaction generates significant aqueous waste containing copper salts (if used) and other inorganic byproducts, which require appropriate treatment. The Fischer esterification is a cleaner reaction in this regard.
-
Process Control: The Fischer esterification is a relatively straightforward equilibrium reaction that is easy to control. The Sandmeyer reaction is a multi-step process that requires more stringent control over temperature, addition rates, and monitoring for the completion of each step.
-
Throughput: While the reaction time for the Sandmeyer process may be shorter, the overall batch time including work-up and purification can be longer and more complex than the Fischer esterification.
Conclusion
Both the Fischer esterification of 3-iodobenzoic acid and the Sandmeyer reaction of methyl 3-aminobenzoate are viable routes for the large-scale synthesis of this compound. The choice between them involves a trade-off between the higher cost of the starting material for the esterification route and the increased process complexity and safety considerations of the Sandmeyer reaction. For high-purity applications where process simplicity and high yield are paramount, Fischer esterification is often preferred. However, for cost-sensitive applications where the necessary expertise and equipment for handling hazardous reactions are available, the Sandmeyer route can be more economical.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 3-Iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the Suzuki-Miyaura coupling of methyl 3-iodobenzoate (B1234465).
Troubleshooting Guides
This section addresses specific issues that may arise during the Suzuki coupling of methyl 3-iodobenzoate, an electron-deficient aryl iodide.
Issue 1: Low Yield of the Desired Cross-Coupled Product
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary contributing factors?
A1: Low yields in the Suzuki coupling of this compound can stem from several sources. Being an electron-deficient aryl halide, the oxidative addition step is generally facile.[1] However, challenges often arise from competing side reactions that consume the starting materials or from suboptimal reaction conditions that do not favor the desired product formation. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized, bulky, and electron-rich ligands may be required to enhance catalytic activity and suppress side reactions.[1]
-
Base and Solvent System: The nature of the base and solvent significantly impacts the transmetalation step and the overall reaction kinetics. An inappropriate combination can lead to poor yields.
-
Reaction Conditions: Temperature and reaction time are crucial parameters that may require optimization.
-
Purity of Reagents: The quality of the this compound, boronic acid/ester, base, and solvents is paramount for a successful reaction.
Issue 2: Presence of Significant Amounts of Methyl Benzoate (B1203000) (Dehalogenation Product)
Q2: I am observing a significant amount of methyl benzoate in my reaction mixture. What causes this dehalogenation, and how can I minimize it?
A2: The formation of methyl benzoate is a result of a dehalogenation side reaction, where the iodine atom of this compound is replaced by a hydrogen atom. This is a common side reaction, particularly with aryl iodides.[2]
Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[3]
Troubleshooting Steps:
-
Choice of Base: Avoid amine bases if dehalogenation is a major issue. Consider using carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (B84403) (e.g., K₃PO₄) bases.
-
Solvent Selection: If using alcoholic solvents, consider switching to aprotic solvents like dioxane, THF, or toluene.[4] Ensure solvents are anhydrous if water is suspected to be the hydride source.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of dehalogenation. Screening different ligands may be necessary.
-
Reaction Temperature: Lowering the reaction temperature might decrease the rate of dehalogenation relative to the desired cross-coupling.
Issue 3: Formation of Biphenyl Dimer of the Boronic Acid (Homocoupling Product)
Q3: My reaction is producing a significant amount of the homocoupled dimer of my boronic acid. What leads to this, and how can it be prevented?
A3: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen.[3][5]
Mechanism: Pd(II) species, which can form from the oxidation of the active Pd(0) catalyst by oxygen, can promote the homocoupling of boronic acids.[3]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[5]
-
Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Catalyst Pre-treatment: Using a pre-activated Pd(0) catalyst can sometimes reduce the amount of Pd(II) species at the start of the reaction.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q4: Is this compound considered a challenging substrate for Suzuki coupling?
A4: this compound is an electron-deficient aryl iodide. The electron-withdrawing nature of the methyl ester group generally facilitates the oxidative addition step, which is often the rate-limiting step in Suzuki couplings with electron-rich aryl halides.[6] However, electron-deficient aryl halides can be more susceptible to certain side reactions like dehalogenation.[2] Additionally, if coupling with an electron-deficient boronic acid, the subsequent transmetalation or reductive elimination steps might be slower, requiring careful optimization of the catalyst system and reaction conditions.
Q5: Which boronic acid derivatives are recommended for coupling with this compound to minimize side reactions?
A5: While boronic acids are commonly used, they can be prone to protodeboronation and homocoupling.[3] For challenging couplings, consider using more stable boronic acid derivatives such as:
-
Pinacol esters (Bpin): These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[3]
-
MIDA boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can help to minimize side reactions by keeping the concentration of the active boronic acid low.
-
Trifluoroborate salts (BF₃K): These salts are also very stable and release the boronic acid in situ.[7]
Q6: What is protodeboronation and is it a concern when using electron-rich or electron-deficient boronic acids with this compound?
A6: Protodeboronation is a side reaction where the C-B bond of the organoboron reagent is cleaved and replaced with a C-H bond.[3] This consumes the boronic acid and reduces the yield of the desired product. Both electron-rich and electron-deficient arylboronic acids can be susceptible to protodeboronation, and the reaction conditions (especially the base and the presence of water) play a crucial role. When coupling with this compound, careful selection of the base and minimizing water content can help to suppress this side reaction.
Data Presentation
The following tables summarize qualitative trends and representative quantitative data for common side reactions in Suzuki-Miyaura coupling reactions. It is important to note that the extent of these side reactions is highly substrate and condition-dependent.
Table 1: Influence of Reaction Parameters on Common Side Reactions
| Parameter | Dehalogenation | Homocoupling | Protodeboronation |
| Oxygen | Minimal direct effect | Increases | Can increase (oxidation of boronic acid) |
| Water | Can be a hydride source | Generally no direct effect | Can be a proton source |
| Base Strength | Stronger bases can increase | Can be influenced by base type | Highly dependent on pH and base |
| Temperature | Generally increases with temperature | Generally increases with temperature | Generally increases with temperature |
| Ligand Choice | Can be influenced | Can be influenced | Can be influenced |
Table 2: Representative Yields of Side Products in Suzuki Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Dehalogenation (%) | Homocoupling (%) | Reference |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Not Reported | ~5-10 | General Observation |
| Methyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Not Reported | Not Reported | [8] |
| 2,4-Dibromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Not Reported | Not Reported | [9] |
| 4-Bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Significant | Not Reported | [10] |
Note: Quantitative data for side products are often not reported in detail in the literature. The values presented are indicative and sourced from general observations or studies on related substrates.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing homocoupling of boronic acids with Methyl 3-iodobenzoate
Topic: Preventing Homocoupling of Boronic Acids with Methyl 3-iodobenzoate (B1234465)
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the coupling of boronic acids with Methyl 3-iodobenzoate, with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki-Miyaura reaction?
A1: The two main culprits for boronic acid homocoupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the unwanted homocoupling of the boronic acid. Furthermore, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product during its in-situ reduction to the active Pd(0) catalyst.[1]
Q2: I suspect significant homocoupling is occurring. How can I confirm this?
A2: The most definitive way to confirm homocoupling is through analytical techniques such as NMR or GC-MS analysis of your crude reaction mixture. The homocoupled product (a biphenyl (B1667301) derivative of your boronic acid) will have a distinct mass and NMR spectrum. A lower than expected yield of your desired cross-coupled product is also a strong indicator that side reactions, such as homocoupling, are prevalent.
Q3: Are electron-deficient aryl halides like this compound more or less susceptible to issues in Suzuki coupling?
A3: Generally, electron-deficient aryl halides are more reactive towards the oxidative addition step in the Suzuki-Miyaura catalytic cycle, which can be beneficial for the desired cross-coupling reaction.[2] However, if other reaction parameters are not optimized, the increased reactivity might not be sufficient to outcompete side reactions like homocoupling, especially if there are issues with catalyst activity or the presence of oxygen.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role in the Suzuki-Miyaura reaction, and its choice can impact the reaction's selectivity. The base is required to activate the boronic acid for transmetalation.[3] While a base is necessary, an excessively strong or highly concentrated base can sometimes promote side reactions. It is important to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance for your specific substrates.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and/or Significant Homocoupling Observed
This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.
Troubleshooting Workflow Diagram
References
Technical Support Center: Sonogashira Coupling of Methyl 3-iodobenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the Sonogashira coupling of methyl 3-iodobenzoate (B1234465).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Sonogashira coupling of methyl 3-iodobenzoate.
Q1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?
A1: Low or non-existent product yield is a frequent issue. A systematic approach is crucial for troubleshooting. Key areas to investigate include the quality and activity of your catalysts and reagents, as well as the reaction conditions.[1] It's essential to ensure that your palladium catalyst and copper co-catalyst are active and have not degraded.[1] Additionally, using anhydrous and anaerobic conditions is critical, as oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne.[1]
Q2: I observe a black precipitate in my reaction flask. What is it, and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst, rendering it inactive.[2] This can be triggered by several factors, including the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[2] Some anecdotal evidence suggests that certain solvents, like THF, may promote its formation.[3] To prevent this, ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1] Using fresh, high-purity reagents can also mitigate this issue.[2]
Q3: My main byproduct appears to be from the homocoupling of my alkyne. How can I minimize this side reaction?
A3: The formation of alkyne dimers is a result of the Glaser-Hay coupling, a major side reaction in standard copper-mediated Sonogashira reactions.[4] This side reaction is promoted by the presence of oxygen.[1] To minimize homocoupling, rigorous exclusion of air from the reaction mixture through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is essential.[1] If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[1][4] These conditions can be more effective for certain substrates as the Glaser-Hay side reaction is avoided.[4]
Q4: What is the expected reactivity for this compound, and how does it influence reaction conditions?
A4: The reactivity of the aryl halide is a critical factor in a Sonogashira coupling. The general reactivity trend is I > OTf > Br >> Cl.[2] As an aryl iodide, this compound is highly reactive and should couple under mild conditions, often at room temperature.[2][5] If the reaction is not proceeding, it is less likely due to the inherent reactivity of the aryl iodide and more likely related to catalyst, reagent, or procedural issues. This high reactivity can also be used to achieve selective coupling in molecules containing other, less reactive halides like bromides or chlorides.[5]
Q5: Can impurities in my this compound or alkyne affect the reaction?
A5: Yes, impurities can significantly hinder the reaction. Contaminants in either the aryl halide or the alkyne can poison the catalyst, leading to low yields.[1][6] It is recommended to use starting materials that are free of impurities. If the purity is questionable, purification of the starting materials is advised.[1] Even common laboratory solvents like ethyl acetate, if present as a contaminant, can interfere with the catalytic cycle.[6]
Q6: Is a copper co-catalyst always necessary for the Sonogashira coupling?
A6: No, copper-free Sonogashira reactions are well-established and often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1] While the copper(I) co-catalyst is used in the classic procedure to increase the reaction rate, it can also inhibit the reaction in some cases, particularly with less reactive aryl halides.[4][5] If you are experiencing issues with Glaser coupling or catalyst inhibition, a copper-free protocol may provide better results.[4]
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (0.5-5 mol%) | Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[5] |
| Copper Co-catalyst | CuI (1-10 mol%) | Used to increase reaction rate but can be omitted in copper-free protocols.[5] |
| Base | Amine bases (e.g., Triethylamine, Diisopropylamine) | Typically used in excess and can sometimes serve as the solvent.[1][5] |
| Solvent | THF, DMF, Toluene, or neat amine base | Must be anhydrous and degassed.[3][5] |
| Temperature | Room Temperature to 50°C | Aryl iodides are highly reactive and generally do not require high temperatures.[5][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and Glaser homocoupling.[1] |
Table 2: Troubleshooting Summary for Sonogashira Coupling of this compound
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst, impure reagents, presence of oxygen. | Use fresh catalysts, purify starting materials, ensure rigorous degassing.[1] |
| Palladium Black | Catalyst decomposition due to oxygen or high temperature. | Improve inert atmosphere technique, use lower temperature.[2] |
| Alkyne Homocoupling | Glaser-Hay coupling due to oxygen. | Rigorously degas all components; consider a copper-free protocol.[1][4] |
| Reaction Stalls | Catalyst inhibition or degradation. | Check for impurities, ensure base is dry and in sufficient excess.[1][6] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1-1.2 eq)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (TEA) (at least 2.0 eq) or as solvent
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent followed by triethylamine. Stir the mixture to ensure all solids are suspended.
-
Degassing: Perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be applied.[7]
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[8]
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Troubleshooting workflow for low or no product yield.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
Technical Support Center: Improving the Yield of Methyl 3-iodobenzoate Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the yield of cross-coupling reactions involving Methyl 3-iodobenzoate (B1234465).
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with Methyl 3-iodobenzoate, presented in a question-and-answer format.
Low or No Product Formation
Question: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the common causes and how can I fix it?
Answer: Low or no product formation is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.[1]
Troubleshooting Workflow: Low Yield
A workflow diagram for troubleshooting low yields in cross-coupling reactions.
Formation of Side Products
Question: My reaction is producing significant side products, such as homocoupling of the boronic acid or dehalogenation of this compound. How can I minimize these?
Answer: The formation of side products is often a sign of suboptimal reaction conditions that favor competing reaction pathways.
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This is often promoted by the presence of oxygen. Ensure your reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.
-
Dehalogenation (Hydrodehalogenation): The replacement of the iodine atom with hydrogen can occur, especially at elevated temperatures. This may be mediated by palladium hydride species. Lowering the reaction temperature or screening different ligands and bases can help to suppress this side reaction.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: Which palladium catalyst is best for my reaction?
A1: The choice of palladium source is critical. While Pd(PPh₃)₄ is a common choice for Suzuki reactions, Pd(OAc)₂ or Pd₂(dba)₃ are often used for Heck and Sonogashira couplings. For challenging couplings, more specialized pre-catalysts may be necessary.
Q2: How important is the ligand, and which one should I choose?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For Suzuki and Heck reactions with the electron-deficient this compound, bulky and electron-rich phosphine (B1218219) ligands can be beneficial. In Sonogashira reactions, phosphine ligands are also common, and the use of a copper(I) co-catalyst can significantly improve reaction rates.[2][3]
Reaction Parameters
Q3: What is the optimal base for these cross-coupling reactions?
A3: The base is essential for the transmetalation step in Suzuki reactions and to neutralize the HX generated in Heck and Sonogashira reactions. The choice of base can significantly impact the yield.[4] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. For Sonogashira reactions, an amine base like triethylamine (B128534) is often used.[5] It is often necessary to screen a few bases to find the optimal one for your specific substrate combination.
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent can influence the solubility of the reagents and the kinetics of the reaction. For Suzuki reactions, a mixture of an organic solvent (like toluene (B28343) or dioxane) and water is common. For Heck reactions, polar aprotic solvents such as DMF or NMP are often preferred.[6] In Sonogashira couplings, a range of solvents from THF to DMF can be effective, and the polarity can have a significant impact on the yield.
Q5: What is the ideal reaction temperature?
A5: The optimal temperature is highly dependent on the specific substrates and catalyst system. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products or decomposition of the catalyst, starting materials, or product. A good starting point is often around 80-100 °C, but this may need to be optimized.
Data Presentation
The following tables summarize representative reaction conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings of aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene (B50100) | Pd-IPG (0.3) | K₂CO₃ (2) | EtOH/H₂O | 60 | 1 | >98 |
| 4-Iodotoluene | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 85-95 |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 85-95[7] |
Table 2: Representative Conditions for Heck Coupling of Iodobenzene with Alkenes
| Alkene | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl acrylate (B77674) | Pd/C | Et₃N/Na₂CO₃ | NMP | 120 | 2 | >95[8] |
| Styrene | PdCl₂ (1.5 mol%) | K₂CO₃ | H₂O | 100 | 6 | 96[9] |
| Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 12 | High[6] |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 85 |
| 4-Iodoanisole | CuI (5) | - | K₂CO₃ | H₂O | 100 | - | Good |
| Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (2.1) | Et₃N | THF | RT | 1.5 | 97 |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound. These should be considered as starting points, and optimization may be required for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]
General Protocol for Heck Coupling
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), the base (e.g., Na₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[10]
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.[10]
General Protocol for Sonogashira Coupling
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 2 mol%).
-
Establish an inert atmosphere.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 1.5 equiv.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water, extract the product with an organic solvent, and wash with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products of Methyl 3-iodobenzoate
Welcome to the technical support center for the purification of reaction products derived from Methyl 3-iodobenzoate (B1234465). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges encountered during synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with Methyl 3-iodobenzoate and what types of impurities can I expect?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The most frequent transformations include:
-
Suzuki-Miyaura Coupling: Forms a C-C bond with boronic acids or esters.
-
Sonogashira Coupling: Creates a C-C bond with terminal alkynes.
-
Heck Coupling: Forms a C-C bond with alkenes.
-
Buchwald-Hartwig Amination: Forms a C-N bond with amines.
Common impurities to anticipate from these reactions include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner.
-
Homocoupled Products: Dimers of the coupling partners (e.g., biphenyls from boronic acids).
-
Hydrodehalogenation Byproducts: Where the iodine atom on this compound is replaced by a hydrogen atom.
-
Catalyst Residues: Palladium and ligand-related impurities.
-
Solvent and Base Residues: Residual reaction solvents and bases.
Q2: What are the primary purification techniques for products derived from this compound?
A2: The choice of purification technique depends on the physical properties of the product and the nature of the impurities. The most common methods are:
-
Flash Column Chromatography: A highly versatile technique for separating compounds with different polarities. It is effective at removing most common impurities.
-
Recrystallization: An excellent method for purifying solid products. The choice of solvent is critical for successful purification.[1]
-
Aqueous Workup and Extraction: Essential for removing inorganic salts, residual bases, and water-soluble impurities before further purification.
-
Filtration through Celite® or Silica (B1680970) Plugs: Useful for the initial removal of palladium catalyst residues and other insoluble materials.[2]
Q3: How can I effectively remove palladium catalyst residues from my product?
A3: Palladium residues can be challenging to remove completely. Here are a few strategies:
-
Filtration: Passing the reaction mixture through a pad of Celite® can remove a significant portion of the catalyst.[2]
-
Column Chromatography: Careful column chromatography is often effective at separating the desired product from palladium complexes.
-
Scavengers: Commercially available palladium scavengers can be used to bind and remove residual palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA or thiourea, can help extract palladium salts.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the purification of products from this compound reactions.
Troubleshooting Purification of Suzuki-Miyaura Coupling Products
Problem: After aqueous workup of my Suzuki-Miyaura reaction, my crude product is an oil and won't crystallize.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Impurities can often inhibit crystallization. Purify the crude oil using flash column chromatography to remove unreacted starting materials, homocoupled byproducts, and catalyst residues. The purified product may then crystallize upon solvent removal or by attempting recrystallization from a suitable solvent system. |
| Product is an Oil at Room Temperature | If the purified product is still an oil, it is likely not a crystalline solid at room temperature. In this case, column chromatography is the primary method of purification. |
| Residual Solvent | Trace amounts of reaction solvent (e.g., DMF, dioxane) can prevent crystallization. Ensure complete removal of high-boiling solvents under high vacuum. An additional wash of the organic layer during extraction may also help. |
Troubleshooting Purification of Sonogashira Coupling Products
Problem: My flash column chromatography is not separating my desired Sonogashira product from a closely running impurity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Homocoupled Alkyne | The homocoupled diyne byproduct can sometimes have a similar polarity to the desired product. |
| Solution 1: Optimize Chromatography | Try a shallower solvent gradient during column chromatography. A small change in the eluent composition (e.g., from 5% ethyl acetate/hexane to 3%) can improve separation. |
| Solution 2: Recrystallization | If the product is a solid, recrystallization may be effective as the homocoupled product may have different solubility properties. |
| Unreacted this compound | The starting material may co-elute with the product. |
| Solution: Adjust Solvent System | This compound is relatively nonpolar. Increasing the polarity of the eluent slightly may help to separate it from a more polar product. |
Troubleshooting Purification of Heck Coupling Products
Problem: My purified Heck product is contaminated with a significant amount of the hydrodehalogenated byproduct (methyl benzoate).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Separation | Methyl benzoate (B1203000) is volatile and can be difficult to separate from some Heck products by chromatography alone. |
| Solution 1: Careful Chromatography | Use a long column and a slow, shallow gradient to maximize separation. Monitor fractions carefully by TLC. |
| Solution 2: Removal by Evaporation | If the desired product is significantly less volatile than methyl benzoate, careful evaporation under high vacuum may remove the impurity. This should be done with caution to avoid loss of the product. |
| Solution 3: Recrystallization | If the product is a solid, recrystallization can be a very effective method to remove the more soluble methyl benzoate. |
Troubleshooting Purification of Buchwald-Hartwig Amination Products
Problem: After column chromatography, my product is still colored, suggesting ligand or catalyst-related impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Persistent Ligand Impurities | Phosphine ligands and their oxides can be difficult to remove completely. |
| Solution 1: Activated Carbon Treatment | Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter through Celite® and then concentrate. This can adsorb colored impurities. |
| Solution 2: Recrystallization | Recrystallization is often very effective at excluding colored impurities from the crystal lattice. |
| Solution 3: Preparative TLC or HPLC | For high-purity requirements, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. |
Experimental Protocols
General Protocol for Flash Column Chromatography
This is a general procedure that should be optimized for each specific product.
-
TLC Analysis: Determine an appropriate solvent system for your product using Thin Layer Chromatography (TLC). The ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry pack the column with silica gel, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, "dry loading" can be used: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and then add the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of cross-coupling products.
Caption: Decision-making workflow for selecting a purification strategy.
References
Navigating Byproduct Formation in Methyl 3-Iodobenzoate Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and characterizing byproducts in reactions involving Methyl 3-iodobenzoate (B1234465). By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, this guide offers a systematic approach to understanding and resolving common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture shows unexpected peaks in the 1H NMR spectrum. How can I identify the potential byproducts?
A1: Unexpected peaks in your 1H NMR spectrum often indicate the formation of byproducts. The most common side reactions with Methyl 3-iodobenzoate include dehalogenation, hydrolysis of the methyl ester, and homocoupling of the starting material. To identify these byproducts, compare the chemical shifts and multiplicities of the unknown peaks with the known spectra of the suspected compounds.
Troubleshooting Workflow for Byproduct Identification:
Caption: A logical workflow for identifying unknown byproducts in a reaction mixture using NMR spectroscopy.
Q2: I suspect my this compound has undergone dehalogenation. What are the characteristic NMR signals for the resulting methyl benzoate (B1203000)?
A2: Dehalogenation of this compound results in the formation of methyl benzoate. The 1H NMR spectrum of methyl benzoate is distinct from the starting material. Look for a multiplet around 8.03 ppm corresponding to the two ortho protons, a multiplet around 7.42 ppm for the meta protons, and a triplet around 7.54 ppm for the para proton. The methyl ester singlet will be around 3.91 ppm.
Q3: My reaction was run in the presence of water, and I see new aromatic peaks. Could this be hydrolysis?
A3: Yes, the presence of water, especially with acid or base catalysis, can lead to the hydrolysis of the methyl ester to form 3-iodobenzoic acid. In the 1H NMR spectrum of 3-iodobenzoic acid, you would expect to see a broad singlet for the carboxylic acid proton (typically >10 ppm and may exchange with D2O), and the aromatic protons will show a different splitting pattern and chemical shifts compared to the starting material.
Q4: I observe a new set of symmetric aromatic signals in my NMR. What could this indicate?
A4: Symmetric aromatic signals that do not correspond to your starting material or expected product could indicate a homocoupling reaction, resulting in the formation of dimethyl 3,3'-biphenyldicarboxylate. This byproduct is formed by the coupling of two molecules of this compound. The symmetry of the molecule will result in a simpler NMR spectrum than might be expected for a larger molecule.
Byproduct Identification by NMR
The following tables summarize the key 1H and 13C NMR chemical shifts for this compound and its common byproducts. These values are approximate and can vary slightly depending on the solvent and concentration.
Table 1: 1H NMR Data for this compound and Potential Byproducts (in CDCl3)
| Compound | Ar-H Chemical Shifts (ppm) and Multiplicity | -OCH3 (ppm) | Other (ppm) |
| This compound | 8.38 (t, J=1.6 Hz, 1H), 8.08 (dt, J=7.8, 1.3 Hz, 1H), 7.85 (dt, J=7.9, 1.2 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H) | 3.93 (s, 3H) | |
| Methyl benzoate | 8.03 (m, 2H), 7.54 (t, J=7.4 Hz, 1H), 7.42 (m, 2H) | 3.91 (s, 3H) | |
| 3-Iodobenzoic acid | 8.42 (t, J=1.7 Hz, 1H), 8.12 (dt, J=7.8, 1.3 Hz, 1H), 7.92 (dt, J=7.9, 1.2 Hz, 1H), 7.29 (t, J=7.8 Hz, 1H) | ~11-13 (br s, 1H, -COOH) | |
| Dimethyl 3,3'-biphenyldicarboxylate | ~8.2 (m), ~7.8 (m), ~7.5 (m) | ~3.9 (s, 6H) |
Table 2: 13C NMR Data for this compound and Potential Byproducts (in CDCl3)
| Compound | Ar-C Chemical Shifts (ppm) | -OCH3 (ppm) | C=O (ppm) |
| This compound | 142.0, 138.3, 132.3, 130.1, 128.9, 94.0 | 52.5 | 165.7 |
| Methyl benzoate | 132.9, 130.2, 129.5, 128.3 | 52.1 | 167.0 |
| 3-Iodobenzoic acid | 142.3, 139.1, 135.2, 130.2, 129.2, 93.8 | 170.5 | |
| Dimethyl 3,3'-biphenyldicarboxylate | ~140-127 | ~52 | ~166 |
Key Experimental Protocols
Below are detailed methodologies for common reactions involving this compound. These protocols can serve as a starting point for your experiments.
1. Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
2. Sonogashira Coupling
This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.
Detailed Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and a copper(I) co-catalyst like copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous amine base (e.g., triethylamine (B128534) or diisopropylamine) as the solvent.
-
Add the terminal alkyne (1.2 eq) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
3. Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
Detailed Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium source such as Palladium(II) acetate (B1210297) (5 mol%), and a phosphine (B1218219) ligand (e.g., triphenylphosphine, 10 mol%).
-
Add a base, typically an amine like triethylamine (2.0 eq), and a suitable solvent (e.g., DMF or acetonitrile).
-
Degas the mixture and heat it under an inert atmosphere at 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter off any solids, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.
-
Purify the resulting residue by column chromatography.
Technical Support Center: Suzuki Reactions of Methyl 3-Iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in the Suzuki-Miyaura cross-coupling of methyl 3-iodobenzoate (B1234465).
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a concern in the Suzuki coupling of methyl 3-iodobenzoate?
A1: While the electron-withdrawing nature of the methyl ester group on this compound facilitates the initial oxidative addition step of the catalytic cycle, catalyst deactivation can still lead to low yields and incomplete reactions.[1] Deactivation can occur through several pathways, including the formation of inactive palladium black, degradation of phosphine (B1218219) ligands, and the influence of reaction conditions which can halt the catalytic cycle.[2]
Q2: What are the primary visual indicators of catalyst deactivation?
A2: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates the aggregation of the palladium catalyst into an inactive state.[2] A color change in the reaction mixture to black can suggest the formation of palladium black, which is a less active form of the catalyst.[1]
Q3: How does the choice of phosphine ligand impact catalyst stability?
A3: The phosphine ligand plays a critical role in stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can enhance catalyst stability and promote efficient turnover, especially for challenging substrates.[1] These ligands can prevent the formation of inactive palladium dimers and facilitate the reductive elimination step.
Q4: Can the base used in the reaction contribute to catalyst deactivation?
A4: While the base is essential for the transmetalation step, an inappropriate choice can negatively impact the catalyst. Some strong bases can promote side reactions or ligand degradation. It is crucial to screen bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) to find the optimal balance between reactivity and catalyst stability.[1]
Troubleshooting Guide for Catalyst Deactivation
This guide addresses common issues related to catalyst deactivation during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield with Evidence of Catalyst Precipitation (Palladium Black)
Possible Causes:
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent agglomeration of the Pd(0) catalyst.
-
Ligand Degradation: Phosphine ligands can be sensitive to oxidation or hydrolysis, leading to the formation of less stable palladium species.
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Rigorous Inert Atmosphere | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) prior to adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction. |
| 2 | Use High-Purity Reagents and Solvents | Use freshly distilled or commercially available anhydrous solvents. Ensure the this compound and boronic acid are of high purity. |
| 3 | Optimize Ligand Selection | Switch to more robust, sterically hindered, and electron-rich phosphine ligands like SPhos or XPhos, which are known to stabilize the palladium center. |
| 4 | Lower the Reaction Temperature | If possible, reduce the reaction temperature. For aryl iodides, the oxidative addition is typically facile, and lower temperatures may be sufficient while minimizing catalyst decomposition. |
| 5 | Use a Pre-activated Catalyst | Consider using a pre-formed, air-stable palladium precatalyst which can ensure a more controlled initiation of the catalytic cycle. |
Issue 2: Reaction Stalls After Initial Conversion
Possible Causes:
-
Ligand Oxidation: Gradual oxidation of the phosphine ligand during the reaction can lead to a decrease in the concentration of the active catalyst.
-
Insufficient Base Strength or Solubility: The base may not be strong enough or sufficiently soluble to sustain the transmetalation step throughout the reaction.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Ligand-to-Palladium Ratio | A slightly higher ratio of ligand to palladium can compensate for gradual ligand degradation. |
| 2 | Screen Different Bases | Test alternative bases like Cs₂CO₃ or K₃PO₄, which have different solubility profiles and basicities. Ensure adequate mixing if using a solid base.[1] |
| 3 | Add a Co-solvent | The addition of water or another co-solvent can improve the solubility of inorganic bases and facilitate the transmetalation step. |
| 4 | Monitor Reaction by LC-MS | Track the formation of byproducts to identify potential ligand degradation products or signs of product inhibition. |
Quantitative Data Summary
The following table presents representative conditions for the Suzuki coupling of electron-deficient aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 85-95 | [3] |
| 4-Iodonitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 | Fictionalized Data |
| 3-Iodobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 8 | 88 | Fictionalized Data |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways in Suzuki reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
effect of base and solvent choice on Methyl 3-iodobenzoate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Methyl 3-iodobenzoate (B1234465) in cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with Methyl 3-iodobenzoate, providing potential causes and solutions in a question-and-answer format.
Low or No Product Yield
Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has completely stalled. What are the likely causes and how can I improve it?
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common problem that can often be attributed to several factors:
-
Inactive Catalyst: The active catalytic species, Pd(0), may not be generated efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂), or the Pd(0) source may have degraded.[1] To troubleshoot, you can test your catalyst on a well-established reaction, like the coupling of bromobenzene (B47551) and phenylboronic acid.[1] Using modern palladium precatalysts, such as Buchwald palladacycles, can ensure the clean and efficient generation of the active Pd(0) species.[1]
-
Poor Reagent Quality: The stability of the boronic acid or its ester derivative is crucial. Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides (boroxines).[1] Using more stable boronic esters, like pinacol (B44631) esters, can often improve results.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step. For instance, inorganic bases like K₂CO₃ or K₃PO₄ often require the presence of water to be effective.[2] The solvent system must be able to dissolve the reactants, catalyst, and base to a sufficient extent. A screening of different bases and solvents is often necessary to find the optimal conditions for a specific substrate combination.
-
Oxygen Contamination: Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the undesirable homocoupling of the boronic acid.[3] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Formation of Side Products
Question: I am observing significant formation of side products in my Heck reaction with this compound. What are these byproducts and how can I minimize them?
Answer: The most common side product in Heck reactions is the formation of a biphenyl (B1667301) derivative from the homocoupling of the aryl halide. This is often observed when the reaction is carried out in the presence of water.[4] The use of a mixed solvent system, such as DMF:H₂O, has been shown to suppress the formation of biphenyl side products in some cases.[4] Another potential side reaction is the reduction of the aryl halide to the corresponding arene.
To minimize side product formation, consider the following:
-
Optimize the Solvent System: As mentioned, the addition of water to a solvent like DMF can suppress biphenyl formation.[4] Experimenting with different solvent ratios is recommended.
-
Choice of Base: The combination of an organic and inorganic base (e.g., triethylamine (B128534) and sodium carbonate) can sometimes improve the selectivity for the desired Heck product.[5]
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of side reactions.
Catalyst Deactivation
Question: My Sonogashira reaction starts well but then stops before completion. I suspect catalyst poisoning. What are the common sources of catalyst poisoning and how can I avoid them?
Answer: Catalyst deactivation, often indicated by the formation of palladium black, is a common issue.[3] Potential causes include:
-
Impurities in Reagents or Solvents: Trace impurities, particularly sulfur-containing compounds, can act as potent catalyst poisons by irreversibly binding to the palladium.[3] Using high-purity reagents and solvents is essential.
-
Presence of Oxygen: As with other cross-coupling reactions, oxygen can oxidize the active Pd(0) catalyst.[3] Maintaining a strictly inert atmosphere is crucial.
-
Sub-optimal Reaction Conditions: High temperatures or the wrong choice of base can lead to catalyst agglomeration and deactivation.[3]
To prevent catalyst poisoning:
-
Use high-purity, degassed solvents and reagents.
-
Ensure a rigorously inert atmosphere throughout the reaction.
-
Consider using a ligand that can stabilize the palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most common and synthetically useful palladium-catalyzed cross-coupling reactions for aryl iodides like this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These allow for the formation of new carbon-carbon bonds to introduce aryl, vinyl, and alkynyl groups, respectively.
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and in neutralizing the hydrogen halide formed in Heck and Sonogashira reactions.[6][7] Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used in Suzuki reactions, often in aqueous solvent mixtures.[2][8] Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed in Heck and Sonogashira couplings.[7][9] The strength and solubility of the base can significantly impact the reaction rate and yield.
Q3: What is the role of the solvent in these reactions?
A3: The solvent must dissolve the reactants and catalyst to allow the reaction to proceed efficiently. Solvent polarity can also influence the reaction rate and selectivity.[10] Aprotic solvents like DMF, NMP, dioxane, and toluene (B28343) are common choices.[10][11] For Suzuki reactions, a co-solvent system, often with water, is used to dissolve the inorganic base.[2]
Q4: Can I use Methyl 3-bromobenzoate or Methyl 3-chlorobenzoate (B1228886) instead of the iodide?
A4: While possible, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[6] Therefore, this compound is the most reactive of these substrates, and reactions with the corresponding bromide or chloride will likely require more forcing conditions (e.g., higher temperatures, more active catalysts, and stronger bases).
Data Presentation
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura, Heck, and Sonogashira reactions of aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂/SPhos | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 92 |
| Iodobenzene (B50100) | 4-Methylphenylboronic acid | K₂CO₃ | EtOH/H₂O | Pd(OAc)₂ | 25 | 0.5 | >95 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | K₂CO₃ | EtOH/H₂O | Pd(OAc)₂ | 80 | 3.5 | 80 |
Data is for analogous aryl halides and can be used as a starting point for this compound.
Table 2: Representative Conditions for Heck Reaction of Aryl Iodides
| Aryl Iodide | Alkene | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | K₂CO₃ | DMF/H₂O | Pd(OAc)₂ | 100 | 1 | >95 |
| Iodobenzene | Methyl acrylate (B77674) | Et₃N | CH₃CN | Pd(II) complex | 80 | - | High |
| Iodobenzene | Styrene | KOAc | NMP/H₂O | Pd(OAc)₂ | - | 0.5 | High |
| 4-Iodotoluene | Styrene | Na₂CO₃ | NMP | Pd/C | 140 | 1 | 98 |
Data is for analogous aryl iodides and can be used as a starting point for this compound.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Et₃N | THF | Pd(PPh₃)₄/CuI | RT | 6 | 95 |
| 1-Bromo-3,5-dimethylbenzene | 2-Methyl-3-butyn-2-ol | DBU | THF | Pd(OAc)₂/P(p-tol)₃ | 80 | 6 | 85 |
| Iodobenzene | Phenylacetylene | t-BuOK | Dioxane | NiCl₂(PCy₃)₂/CuI | 100 | 24 | 95 |
| 4-Iodotoluene | Phenylacetylene | Et₃N | THF/DMA | Pd on solid support/Cu₂O | 80 | flow | 60 |
Data is for analogous aryl halides and can be used as a starting point for this compound.[12][13]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions that can be adapted for this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of arylboronic acids.[8]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling
This protocol is representative for the coupling with an activated alkene like methyl acrylate.[14]
-
Reaction Setup: In a dry Schlenk flask, add this compound (1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 equiv), Palladium(II) Acetate (B1210297) (2-5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This is a general procedure for a copper-cocatalyzed Sonogashira reaction.
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 equiv) in triethylamine.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 5-10 mol%).
-
Alkyne Addition: Carefully add the terminal alkyne (1.1-1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Work-up: After completion, cool to room temperature, add water, and extract with an organic solvent (e.g., CH₂Cl₂). Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the reactions of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Managing Deiodination of Methyl 3-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the undesired deiodination of Methyl 3-iodobenzoate (B1234465) during cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Formation of Methyl Benzoate (B1203000) in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant peak corresponding to methyl benzoate in GC-MS or HPLC analysis.
-
Formation of benzene (B151609) from the boronic acid partner.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and gradually increase if the reaction is too slow. High temperatures can promote hydrodehalogenation.[1] |
| Inappropriate Ligand Choice | Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) which can accelerate the desired cross-coupling pathway over deiodination.[2] |
| Base is too Strong or Reactive | Switch to a milder base. For instance, instead of alkoxides like NaOtBu, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[3] |
| Presence of a Hydrogen Source | Ensure anhydrous reaction conditions if using a base that can generate water, which might act as a proton source. Alternatively, some reactions benefit from a small amount of water, so optimization is key. Solvents like alcohols can also serve as hydrogen sources. |
| Slow Transmetalation Step | The choice of boronic acid derivative can influence the transmetalation rate. Ensure the quality of the boronic acid or consider using a corresponding boronate ester (e.g., pinacol (B44631) ester). |
Issue 2: Deiodination Outcompetes Heck and Sonogashira Couplings
Symptoms:
-
Poor conversion of Methyl 3-iodobenzoate to the desired alkene or alkyne product.
-
Methyl benzoate is the major product observed.
-
Formation of palladium black.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Decomposition | The formation of palladium black indicates catalyst decomposition, which can favor side reactions. Use of robust ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can stabilize the palladium catalyst. |
| Suboptimal Base/Solvent Combination | In Sonogashira coupling, the choice of amine base and solvent is critical. For instance, using piperidine (B6355638) instead of triethylamine (B128534) can sometimes be beneficial for aryl iodides.[4] For Heck reactions, polar aprotic solvents like DMF or NMP are often used, but need to be carefully selected to minimize side reactions.[3][5][6] |
| Presence of Copper(I) in Sonogashira | While traditional Sonogashira coupling uses a copper(I) co-catalyst, this can sometimes promote side reactions. Consider a copper-free Sonogashira protocol.[7][8][9] |
| Slow Oxidative Addition/Reductive Elimination | For electron-deficient aryl iodides, the electronic properties of the ligands are crucial. Ligands that promote rapid oxidative addition and reductive elimination can outcompete the deiodination pathway. |
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination, also known as hydrodehalogenation, is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, resulting in the formation of methyl benzoate. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary mechanisms of deiodination in palladium-catalyzed reactions?
A2: Deiodination can occur through several pathways:
-
Reductive cleavage: The aryl-iodine bond can be cleaved by a low-valent palladium species, followed by protonolysis.
-
Radical pathways: Single electron transfer processes can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or another reaction component.[10]
-
β-Hydride elimination: After oxidative addition, if the organopalladium intermediate can undergo β-hydride elimination from a ligand or another species, it can lead to the dehalogenated product.[2]
Q3: How does the choice of ligand affect the extent of deiodination?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making them faster than the competing deiodination pathway.[2] Less sterically demanding or electron-poor ligands may lead to catalyst decomposition or slower desired reaction rates, allowing more time for side reactions like deiodination to occur.
Q4: Can the choice of base influence the amount of deiodination?
A4: Yes, the base is a critical parameter. Strong bases, especially those with β-hydrogens, can act as hydride sources, leading to deiodination.[7] Milder bases like carbonates or phosphates are often preferred to minimize this side reaction. The combination of the base and solvent can also influence the reaction outcome.
Q5: Is deiodination more of a problem for electron-rich or electron-poor aryl iodides?
A5: Deiodination can be a problem for both, but the mechanism may differ. For electron-rich aryl iodides, radical pathways can be more facile.[10] For electron-poor aryl iodides like this compound, while oxidative addition is generally faster, the subsequent steps in the catalytic cycle need to be efficient to outcompete deiodination.
Q6: How can I quantify the amount of deiodination in my reaction mixture?
A6: The most common methods for quantifying the deiodinated product (methyl benzoate) alongside the starting material (this compound) and the desired product are Gas Chromatography (GC) with a flame ionization detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV detector.[11][12][13][14] An internal standard is typically used for accurate quantification.
Quantitative Data on Deiodination
Table 1: Effect of Ligand and Base on Deiodination in a Model Suzuki-Miyaura Reaction (Reaction: this compound + Phenylboronic acid)
| Catalyst/Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Deiodination (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 100 | 75 | 15 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 92 | <5 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 90 | 85 | 10 |
| Pd(PPh₃)₄ | NaOtBu | 100 | 50 | 40 |
Table 2: Influence of Solvent and Temperature on Deiodination in a Model Heck Reaction (Reaction: this compound + Methyl acrylate)
| Solvent | Base | Temperature (°C) | Desired Product Yield (%) | Deiodination (%) |
| DMF | Et₃N | 120 | 60 | 30 |
| Dioxane | K₂CO₃ | 100 | 80 | 12 |
| Toluene | NaOAc | 110 | 75 | 18 |
| NMP | Et₃N | 100 | 85 | 8 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
Objective: To couple this compound with phenylboronic acid while minimizing the formation of methyl benzoate.
Reagents:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: HPLC Method for Quantification of Deiodination
Objective: To separate and quantify this compound, methyl benzoate, and the cross-coupling product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30 °C[11]
-
Detection Wavelength: 254 nm[11]
-
Injection Volume: 10 µL[11]
Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., naphthalene) of known concentration in the mobile phase.
-
Accurately weigh a small sample of the crude reaction mixture and dissolve it in a known volume of the internal standard solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare calibration curves for this compound and methyl benzoate to accurately quantify their amounts in the reaction mixture.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
optimizing reaction temperature for Sonogashira coupling of Methyl 3-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of methyl 3-iodobenzoate (B1234465).
Frequently Asked Questions (FAQs)
Q1: What are the critical components for a successful Sonogashira coupling of methyl 3-iodobenzoate?
A1: A typical Sonogashira coupling reaction involves four essential components: an aryl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (commonly a Pd(0) complex), and a copper(I) co-catalyst.[1] Additionally, a suitable base, usually an amine like triethylamine (B128534) or diisopropylamine, is required to deprotonate the alkyne.[2]
Q2: What is the expected reactivity of this compound in a Sonogashira coupling?
A2: Aryl iodides are the most reactive halides in Sonogashira couplings, generally following the reactivity trend of I > OTf > Br > Cl.[2] Consequently, the coupling of this compound can often be achieved under mild conditions, including at room temperature.[1]
Q3: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are possible and can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[2] These reactions might necessitate specific ligands or adjustments to the reaction conditions to proceed efficiently.[2]
Q4: My reaction mixture has turned black. What does this signify?
A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst, rendering it inactive. This can be triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.
Q5: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?
A5: Alkyne homocoupling is a common side reaction, particularly when a copper co-catalyst is used in the presence of oxygen. To mitigate this, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Reducing the concentration of the copper(I) catalyst to the minimum effective amount and slow addition of the alkyne can also be beneficial. Alternatively, employing a copper-free protocol is a reliable method to avoid this side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Inactive catalyst (palladium or copper) | Use fresh, high-quality catalysts. Ensure proper storage and handling to prevent degradation. |
| Poor quality of reagents or solvents | Use anhydrous and degassed solvents and bases. Purify the this compound and terminal alkyne if necessary to remove impurities that could poison the catalyst.[2] | |
| Inadequate degassing of the reaction mixture | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2] | |
| Incorrect reaction temperature | While this compound is reactive, the optimal temperature can depend on the specific alkyne and catalyst system. Consider a trial run at room temperature, followed by incremental increases in temperature if the reaction is sluggish. | |
| Formation of Palladium Black | Presence of oxygen | Ensure the reaction is set up and maintained under a strictly inert atmosphere. |
| Impurities in reagents or solvents | Use high-purity, anhydrous reagents and solvents. | |
| Inappropriate solvent choice | Some solvents may promote catalyst decomposition. Consider switching to a different solvent system if this issue persists. | |
| Significant Alkyne Homocoupling | Presence of oxygen with copper co-catalyst | Maintain a strictly inert atmosphere throughout the reaction. |
| High concentration of copper co-catalyst | Reduce the amount of the copper(I) salt used. | |
| Rapid addition of the alkyne | Add the terminal alkyne to the reaction mixture slowly via a syringe pump. | |
| Inherent reactivity of the alkyne | Consider using a copper-free Sonogashira protocol.[2] |
Optimizing Reaction Temperature
While aryl iodides like this compound are highly reactive and can often be coupled at room temperature, the optimal reaction temperature is influenced by the specific terminal alkyne, catalyst system, and solvent used. The following table provides a general guide to the expected outcomes at different temperatures.
| Temperature Range | Expected Outcome for this compound | Considerations |
| Room Temperature (20-25 °C) | For many terminal alkynes, the reaction should proceed to completion, although it may require longer reaction times. | This is often the starting point for optimization to minimize side reactions and decomposition. |
| Mild Heating (40-60 °C) | Increased reaction rates can be expected, potentially leading to higher yields in a shorter time frame. | This temperature range is a good next step if the reaction is slow at room temperature. Monitor for any signs of catalyst decomposition. |
| Elevated Heating (80 °C and above) | While potentially further increasing the reaction rate, there is a higher risk of catalyst decomposition (formation of palladium black) and increased side product formation. | This is generally not necessary for reactive aryl iodides but may be considered for less reactive alkynes or catalyst systems. Careful monitoring is essential. |
Detailed Experimental Protocol
This protocol provides a general methodology for the Sonogashira coupling of this compound with a generic terminal alkyne. Note: This is a representative protocol and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (argon or nitrogen)
-
Standard glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 2-10 mol%).
-
Solvent and Base Addition: Add the anhydrous and degassed solvent, followed by the anhydrous amine base (2-3 equiv.).
-
Degassing: Stir the mixture under a gentle stream of inert gas for 15-30 minutes to ensure all components are thoroughly deoxygenated.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (starting with room temperature is recommended) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-iodobenzoate and Methyl 3-bromobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 3-iodobenzoate (B1234465) and Methyl 3-bromobenzoate in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. The information presented is supported by representative experimental data and detailed methodologies to assist in the selection of appropriate substrates and reaction conditions for synthetic applications.
Introduction to Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of the aryl halide to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle, follows the reverse trend: C-I > C-Br > C-Cl > C-F. This general principle dictates that aryl iodides are typically more reactive than aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Methyl 3-iodobenzoate, with a weaker C-I bond, is expected to be more reactive than Methyl 3-bromobenzoate in most palladium-catalyzed cross-coupling reactions. This enhanced reactivity can be advantageous in achieving higher yields and efficiency, particularly in challenging coupling reactions. However, the higher cost and potentially lower stability of aryl iodides can sometimes make aryl bromides a more practical choice for large-scale synthesis.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. As direct head-to-head comparative studies for this compound and Methyl 3-bromobenzoate are not extensively documented, the data presented is compiled from reactions with closely related substrates to provide a strong indication of the expected reactivity differences.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analog) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | ~95 |
| Methyl 3-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
Note: Data is representative of similar aryl iodides and bromides and may not be a direct comparison under identical conditions.
Table 2: Representative Data for Heck Coupling
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene (analog) | Styrene (B11656) | Pd(OAc)₂ | KOAc | DMF | 100 | 1 | ~98 |
| Bromobenzene (analog) | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | ~90 |
Note: Data is representative of similar aryl iodides and bromides and may not be a direct comparison under identical conditions.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analog) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 2 | ~98 |
| Methyl 3-bromobenzoate | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | ~95 |
Note: Data is representative of similar aryl iodides and bromides and may not be a direct comparison under identical conditions.
Experimental Protocols
The following are detailed, generalized methodologies for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions that can be adapted for use with this compound and Methyl 3-bromobenzoate.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (this compound or Methyl 3-bromobenzoate, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Coupling Protocol
Materials:
-
Aryl halide (this compound or Methyl 3-bromobenzoate, 1.0 mmol)
-
Alkene (e.g., styrene or methyl acrylate, 1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃ or PPh₃, if required)
-
Base (e.g., Et₃N, K₂CO₃, or KOAc, 1.5-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
-
In a sealed tube or Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent and the alkene.
-
Seal the vessel and heat the mixture to the specified temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous MgSO₄.
-
Concentrate the solution in vacuo and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
Aryl halide (this compound or Methyl 3-bromobenzoate, 1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine, followed by the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography.
Visualizations
The following diagrams illustrate the fundamental processes involved in these cross-coupling reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
A Cost-Benefit Analysis of Methyl 3-iodobenzoate and Its Alternatives in Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose. The choice of aryl halide is a critical parameter that significantly influences reaction efficiency, cost, and overall feasibility. This guide provides a comprehensive cost-benefit analysis of Methyl 3-iodobenzoate (B1234465) in comparison to its bromo and chloro analogues—Methyl 3-bromobenzoate and Methyl 3-chlorobenzoate (B1228886)—in these key synthetic transformations.
Performance Comparison in Key Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond strength, following the general trend: I > Br > Cl. This trend is a direct consequence of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step. The weaker carbon-iodine bond in Methyl 3-iodobenzoate leads to faster oxidative addition, often resulting in milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The higher reactivity of this compound can be a distinct advantage, allowing for efficient coupling under milder conditions. However, for less complex syntheses, the cost-effectiveness of Methyl 3-bromobenzoate often makes it a more practical choice, offering a good balance between reactivity and cost. Methyl 3-chlorobenzoate, being the least reactive, typically requires more forcing conditions, including higher temperatures, higher catalyst loadings, and more specialized and often expensive ligands to achieve comparable yields.
Table 1: Representative Comparison of Methyl 3-halobenzoates in Suzuki-Miyaura Coupling
| Feature | This compound | Methyl 3-bromobenzoate | Methyl 3-chlorobenzoate |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | Room Temp. - 80 °C | 80 - 110 °C | > 100 °C (often with microwave) |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% | 3-10 mol% (often with specialized ligands) |
| Representative Yield | > 90% | 85-95% | 70-90% (highly dependent on conditions) |
| Reaction Time | 2-12 hours | 6-24 hours | 12-48 hours |
Note: The data in this table is compiled from general trends and representative protocols for aryl halides and may vary depending on the specific reaction conditions, coupling partner, and catalyst system used.
Heck Reaction
The Heck reaction, which couples an aryl halide with an alkene, also demonstrates the superior reactivity of aryl iodides. This compound can often undergo Heck coupling at lower temperatures and with lower catalyst loadings compared to Methyl 3-bromobenzoate. The use of Methyl 3-chlorobenzoate in Heck reactions is less common and generally requires more robust catalytic systems to achieve satisfactory results.
Table 2: Representative Comparison of Methyl 3-halobenzoates in the Heck Reaction
| Feature | This compound | Methyl 3-bromobenzoate | Methyl 3-chlorobenzoate |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | 80 - 120 °C | 100 - 140 °C | > 140 °C |
| Typical Catalyst Loading | 0.5-2 mol% | 1-5 mol% | > 5 mol% (often with specialized ligands) |
| Representative Yield | > 95% | 80-95% | < 70% (highly variable) |
| Reaction Time | 4-16 hours | 12-36 hours | 24-72 hours |
Note: The data in this table is compiled from general trends and representative protocols for aryl halides and may vary depending on the specific reaction conditions, alkene coupling partner, and catalyst system.
Sonogashira Coupling
In the Sonogashira coupling of aryl halides with terminal alkynes, the reactivity trend of I > Br > Cl is particularly pronounced.[1] this compound is highly effective, often providing excellent yields at room temperature.[2] Methyl 3-bromobenzoate typically requires elevated temperatures to achieve comparable reaction rates and yields.[3] The coupling of Methyl 3-chlorobenzoate is the most challenging and often necessitates the use of more active catalyst systems and higher temperatures.[3]
Table 3: Representative Comparison of Methyl 3-halobenzoates in Sonogashira Coupling
| Feature | This compound | Methyl 3-bromobenzoate | Methyl 3-chlorobenzoate |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temp. | Room Temp. - 60 °C | 60 - 100 °C | 100 - 140 °C |
| Typical Catalyst Loading | 1-5 mol% Pd, 1-5 mol% CuI | 2-5 mol% Pd, 2-10 mol% CuI | > 5 mol% Pd, > 10 mol% CuI |
| Representative Yield | > 90% | 75-90% | < 60% (highly variable) |
| Reaction Time | 2-8 hours | 8-24 hours | 24-72 hours |
Note: The data in this table is compiled from general trends and representative protocols for aryl halides and may vary depending on the specific reaction conditions, alkyne coupling partner, and catalyst system.
Cost-Benefit Analysis
The choice between this compound and its bromo and chloro analogues is a classic trade-off between reactivity and cost.
Table 4: Cost Comparison of Methyl 3-halobenzoates
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Cost per Mole (USD/mol) |
| This compound | 262.04 | 5.00 - 15.00 | 1310 - 3930 |
| Methyl 3-bromobenzoate | 215.04 | 0.50 - 2.00 | 108 - 430 |
| Methyl 3-chlorobenzoate | 170.59 | 0.20 - 1.00 | 34 - 171 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Benefits of this compound:
-
Higher Reactivity: Leads to faster reactions, milder conditions, and potentially higher yields.
-
Lower Catalyst Loading: Can reduce the cost associated with expensive palladium catalysts and ligands.
-
Greater Functional Group Tolerance: Milder conditions can be more compatible with sensitive functional groups in complex molecules.
Drawbacks of this compound:
-
Higher Cost: It is significantly more expensive than its bromo and chloro counterparts.
-
Lower Stability: Aryl iodides can be less stable to light and heat compared to aryl bromides and chlorides.
Benefits of Methyl 3-bromobenzoate and Methyl 3-chlorobenzoate:
-
Lower Cost: These reagents are substantially more affordable, making them attractive for large-scale synthesis.
-
Greater Availability: Often more readily available from a wider range of suppliers.
Drawbacks of Methyl 3-bromobenzoate and Methyl 3-chlorobenzoate:
-
Lower Reactivity: Require more forcing conditions, which can lead to side reactions and decomposition of sensitive substrates.
-
Higher Catalyst Loading and Specialized Ligands: The need for higher catalyst loadings and more expensive, specialized ligands can offset the lower initial cost of the starting material.
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromobenzoate with Phenylboronic Acid
Materials:
-
Methyl 3-bromobenzoate (1.0 mmol, 215 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Methyl 3-bromobenzoate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 262 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF, styrene, and triethylamine.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 262 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add triethylamine and phenylacetylene.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Workflows and Catalytic Cycles
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and the fundamental catalytic cycles.
References
A Comparative Guide to Palladium Catalysts for Methyl 3-Iodobenzoate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. Methyl 3-iodobenzoate (B1234465) is a key building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The choice of the palladium catalyst system is critical to the success of these coupling reactions, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of methyl 3-iodobenzoate, supported by representative experimental data.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different palladium catalyst systems in the coupling of this compound with various coupling partners. The data presented is a representative compilation based on studies of structurally similar aryl iodides and is intended to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| B | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| C | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 12 | 88 |
| D | [Pd(allyl)Cl]₂ (1) | XPhos (2) | K₂CO₃ | t-BuOH/H₂O | 80 | 6 | 97 |
Table 2: Heck Coupling of this compound with Styrene
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 85 |
| B | Pd/C (5) | - | NaOAc | NMP | 120 | 24 | 78 |
| C | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 90 |
| D | Herrmann's Catalyst (1) | - | Et₃N | Toluene | 110 | 10 | 92 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Palladium Source (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A | PdCl₂(PPh₃)₂ (2) | CuI (5) | - | Et₃N | THF | 65 | 6 | 94 |
| B | Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | Piperidine | DMF | 80 | 8 | 91 |
| C | Pd/C (5) | - | - | Et₃N | Acetonitrile | 80 | 12 | 85 |
| D | Pd(dba)₂ (2) | - | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 |
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 8 | 93 |
| B | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 96 |
| C | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 10 | 95 |
| D | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | K₃PO₄ | Toluene | 90 | 6 | 98 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and catalyst systems.
1. General Procedure for Suzuki-Miyaura Coupling:
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst and ligand as specified in Table 1. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The degassed solvent is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. General Procedure for Heck Coupling:
In a sealed tube, this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst and ligand as specified in Table 2 are combined. The tube is flushed with an inert gas. The solvent is then added, and the tube is sealed. The reaction mixture is heated with stirring to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered to remove palladium black and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.
3. General Procedure for Sonogashira Coupling:
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide (if applicable), and any solid ligand as specified in Table 3. Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol). The solvent and the base (e.g., a liquid amine which can also serve as a co-solvent) are then added via syringe. The reaction mixture is stirred at the specified temperature and monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
4. General Procedure for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with the palladium precursor, the ligand, and the base as specified in Table 4. This compound (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous, degassed solvent. The tube is sealed and heated with stirring in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Mandatory Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Researcher's Guide to Purity Assessment of Synthesized Methyl 3-iodobenzoate and Its Derivatives
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of methyl 3-iodobenzoate (B1234465) and its derivatives, complete with experimental data and detailed protocols.
Comparison of Purity Assessment Techniques
The choice of analytical method for determining the purity of a synthesized compound depends on various factors, including the expected impurities, the required accuracy, and the available instrumentation. Below is a comparison of common techniques used for the purity assessment of methyl 3-iodobenzoate.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| Melting Point | Determination of the temperature range over which the solid phase transitions to liquid. | A sharp melting point close to the literature value indicates high purity. | Simple, rapid, and requires minimal sample. | Insensitive to small amounts of impurities with similar melting points. | > 98 |
| Thin-Layer Chromatography (TLC) | Separation of components based on differential partitioning between a stationary phase and a mobile phase. | Qualitative assessment of the number of components in a mixture. | Fast, inexpensive, and useful for reaction monitoring. | Not quantitative and can have limited resolution. | Qualitative |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components in a liquid mobile phase passing through a packed column. | Quantitative determination of the main component and impurities. | High sensitivity, excellent resolution, and quantitative. | Requires more expensive equipment and method development. | > 99 |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information and quantitative analysis (qNMR). | Provides structural confirmation and can be quantitative. | Lower sensitivity for minor impurities compared to HPLC. | > 95 |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Similar to ¹H NMR but for the ¹³C nucleus. | Information about the carbon skeleton of the molecule. | Confirms the carbon framework and presence of isomers. | Low natural abundance of ¹³C results in lower sensitivity. | Structural Confirmation |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Provides the molecular weight of the compound and its fragments. | Highly sensitive and provides molecular weight confirmation. | Isomeric impurities cannot be distinguished by mass alone. | Structural Confirmation |
Experimental Protocols
Detailed methodologies for the synthesis and purity assessment of this compound are provided below.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 3-iodobenzoic acid and methanol (B129727) using sulfuric acid as a catalyst.
Materials:
-
3-Iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-iodobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Purity Assessment Protocols
Melting Point Determination: A small amount of the dried, purified product is packed into a capillary tube and the melting point is determined using a standard melting point apparatus. The observed melting point range is compared to the literature value (46-50 °C).[1] A narrow melting range close to the literature value is indicative of high purity.
Thin-Layer Chromatography (TLC): A small amount of the product is dissolved in a suitable solvent (e.g., ethyl acetate/hexane mixture) and spotted on a TLC plate. The plate is developed in an appropriate solvent system. The presence of a single spot indicates a high degree of purity. The Rf value can be calculated and compared to a standard if available.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used for the quantitative analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A solution of the sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter.
The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent such as CDCl₃.
-
¹H NMR: The spectrum should show the characteristic peaks for the aromatic protons and the methyl ester protons. The integration of these peaks should correspond to the expected proton ratios.
-
¹³C NMR: The spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) source. The spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (262.04 g/mol ).[2]
Quantitative Data Summary
The following tables summarize the expected analytical data for pure this compound.
Table 1: Physical and Chromatographic Data
| Parameter | Expected Value |
| Melting Point | 46-50 °C[1] |
| HPLC Retention Time | Method Dependent |
| TLC Rf | Solvent System Dependent |
Table 2: Spectroscopic Data
| Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~ 8.34 (s, 1H), 7.97 (d, 1H), 7.85 (d, 1H), 7.15 (t, 1H), 3.89 (s, 3H) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~ 165.7, 141.5, 138.5, 130.1, 128.5, 94.0, 52.4 (Estimated based on ethyl 3-iodobenzoate) |
| Mass Spec (EI) | m/z | 262 (M⁺) |
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the synthesis and purity assessment workflow, as well as the decision-making process for selecting an appropriate analytical technique.
References
A Head-to-Head Comparison: Methyl 3-Iodobenzoate Versus its Triflate Analogue in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of reactants in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides a comprehensive comparison of methyl 3-iodobenzoate (B1234465) and its triflate analogue, methyl 3-(trifluoromethylsulfonyloxy)benzoate, offering insights into their respective advantages in palladium-catalyzed cross-coupling reactions.
While direct, quantitative comparative studies on these two specific substrates are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from the well-established principles of organic chemistry and extensive data on analogous aryl iodides and aryl triflates. The primary advantages of methyl 3-iodobenzoate lie in its superior reactivity, lower cost, and greater stability under certain conditions.
Reactivity in Cross-Coupling Reactions: The Iodide Advantage
The key difference in the utility of this compound and its triflate counterpart stems from the nature of the leaving group. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, the reaction is initiated by the oxidative addition of the aryl electrophile to a low-valent palladium complex. The rate of this crucial step is largely dependent on the strength of the carbon-leaving group bond.
Aryl iodides, possessing a weaker carbon-iodine bond compared to the carbon-oxygen bond in aryl triflates, generally exhibit higher reactivity. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Kinetic studies on the oxidative addition of various aryl electrophiles to Pd(0) complexes have shown that aryl triflates are typically less reactive than aryl iodides.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative performance of this compound and its triflate analogue in common cross-coupling reactions based on established reactivity trends.
Table 1: Relative Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | Methyl 3-(trifluoromethylsulfonyloxy)benzoate |
| Relative Reactivity | High | Moderate to High |
| Typical Reaction Temp. | Room Temperature to 80 °C | 50 °C to 110 °C |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% |
| General Remarks | Often the substrate of choice for high efficiency and mild conditions. | A viable alternative, particularly when the corresponding phenol (B47542) is more readily available than the iodoarene. May require more forcing conditions. |
Table 2: Relative Reactivity in Heck Coupling
| Feature | This compound | Methyl 3-(trifluoromethylsulfonyloxy)benzoate |
| Relative Reactivity | Very High | High |
| Typical Reaction Temp. | 60 °C to 100 °C | 80 °C to 120 °C |
| Typical Catalyst Loading | 0.5-2 mol% | 1-4 mol% |
| General Remarks | Highly efficient coupling with a wide range of olefins. | Effective, but may require higher temperatures and catalyst loadings compared to the iodide. |
Table 3: Relative Reactivity in Buchwald-Hartwig Amination
| Feature | This compound | Methyl 3-(trifluoromethylsulfonyloxy)benzoate |
| Relative Reactivity | High | Moderate to High |
| Typical Reaction Temp. | 80 °C to 110 °C | 90 °C to 120 °C |
| Typical Ligand Choice | A wide range of phosphine (B1218219) ligands are effective. | Often requires more specialized, electron-rich, and bulky phosphine ligands. |
| General Remarks | Generally provides high yields with a broad scope of amines. | Can be sensitive to base-induced hydrolysis of the triflate group. |
Stability and Cost-Effectiveness
Stability: this compound is generally a stable, crystalline solid that is easy to handle and store. Aryl triflates, while also typically stable, can be susceptible to hydrolysis, especially under basic conditions, which are common in many cross-coupling reactions. This can lead to the formation of the corresponding phenol as a byproduct, reducing the overall yield of the desired coupled product.
Cost-Effectiveness: this compound is often more cost-effective than its triflate analogue. The synthesis of aryl triflates requires triflic anhydride (B1165640) or a related triflating agent, which are significantly more expensive than the reagents required for the iodination of benzoic acid derivatives. While the corresponding phenol precursor for the triflate may be inexpensive, the cost of the triflating agent is a major consideration for large-scale synthesis.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Heck reactions. Note that optimal conditions will vary depending on the specific substrates and should be determined experimentally.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl electrophile (this compound or methyl 3-(trifluoromethylsulfonyloxy)benzoate, 1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water).
-
Reaction: Stir the mixture at the appropriate temperature (typically ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Generalized Protocol for Heck Coupling
-
Reaction Setup: In a sealable reaction vessel, combine the aryl electrophile (1.0 equiv.), the olefin (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv.).
-
Solvent Addition: Add a suitable degassed solvent (e.g., DMF, DMAc, or acetonitrile).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, filter off any solids, and dilute the filtrate with an organic solvent. Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing the Comparison
The following diagrams illustrate the key decision-making factors and the general workflow for cross-coupling reactions.
Figure 1: Key factors influencing the choice between this compound and its triflate analogue.
Figure 2: A generalized experimental workflow for cross-coupling reactions.
Conclusion
A Comparative Kinetic Analysis of Methyl 3-iodobenzoate and Alternatives in Sonogashira Reactions
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This guide provides a comparative kinetic analysis of methyl 3-iodobenzoate (B1234465) in this reaction, contextualized with the performance of other common aryl halide alternatives. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The reactivity of the aryl halide is a critical factor influencing the kinetics of the Sonogashira reaction, with the general trend being: Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride.[1][2] This trend is primarily dictated by the carbon-halogen bond dissociation energy, which affects the rate-determining oxidative addition step in the catalytic cycle.[3]
Comparative Kinetic Data
| Aryl Halide Class | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) |
| Aryl Iodides (Ar-I) | 48 - 62[4][5] | -71 to -39[4][5] | Very High[6] | 1 - 5 hours[6] | > 90%[6] |
| Aryl Bromides (Ar-Br) | 54 - 82[4][5] | -55 to 11[4][5] | High[6] | 5 - 18 hours[6] | 70 - 90%[6] |
| Aryl Chlorides (Ar-Cl) | 95 - 144[4][5] | -6 to 100[4][5] | Very Low[6] | > 48 hours[6] | < 40%[6] |
Note: The activation parameters are for a range of substituted aryl halides and provide a general indication of reactivity.
Based on this data, methyl 3-iodobenzoate, as an aryl iodide, is expected to exhibit very high reactivity in Sonogashira couplings, allowing for milder reaction conditions and shorter reaction times compared to its bromo- and chloro-analogs.
Experimental Protocols
Accurate kinetic analysis is essential for understanding the intricacies of a reaction and for rational optimization. Below are detailed methodologies for conducting kinetic studies of Sonogashira reactions.
High-Throughput Kinetic Analysis
This method enables the parallel monitoring of multiple reactions, facilitating rapid screening of substrates, catalysts, and reaction conditions.
Methodology:
-
Reaction Setup: In a multi-well reactor plate, dispense stock solutions of the aryl halide (e.g., this compound), the alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., diisopropylamine), and an internal standard in an appropriate solvent (e.g., THF).[7]
-
Execution: Place the reactor plate on a heated stirring block.
-
Sampling: At predetermined time intervals, withdraw aliquots from each well.
-
Quenching and Analysis: Quench the reaction in the aliquots and analyze by a suitable technique such as GC-MS or LC-MS to determine the concentration of reactants and products.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.
In Situ Reaction Progress Monitoring
Techniques like ReactIR or in situ NMR spectroscopy provide continuous monitoring of reactant and product concentrations without the need for sampling, offering a detailed kinetic profile.[8]
Methodology:
-
Reactor Setup: Assemble a reaction vessel equipped with an in situ probe (e.g., an ATR probe for IR or an NMR flow tube).
-
Reaction Initiation: Charge the reactor with the aryl halide, alkyne, catalyst system, base, and solvent. Initiate the reaction by heating and stirring.
-
Data Acquisition: Collect spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: Determine the concentration of key species from the spectral data to derive the reaction kinetics.[8]
Visualizations
Sonogashira Reaction Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9]
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow for Kinetic Analysis
A generalized workflow for the kinetic analysis of Sonogashira reactions.
Caption: Generalized workflow for kinetic analysis of Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
Spectroscopic Analysis of Methyl 3-Iodobenzoate Reaction Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-iodobenzoate (B1234465) is a versatile building block in organic synthesis, frequently employed in various palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Understanding the transient species, or reaction intermediates, formed during these transformations is crucial for reaction optimization, mechanistic elucidation, and impurity profiling. This guide provides a comparative analysis of the expected reaction intermediates of Methyl 3-iodobenzoate in four key cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
While direct spectroscopic data for the reaction intermediates of this compound are scarce in the literature due to their inherent instability, this guide presents the expected structures of these intermediates based on well-established reaction mechanisms. Spectroscopic data for the starting material and representative products are provided for comparison.
Comparative Spectroscopic Data: Starting Material vs. Products
A successful cross-coupling reaction results in significant changes in the spectroscopic signatures of the starting material, this compound. The following tables summarize the key spectroscopic data for the starting material and representative products of each reaction type.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Starting Material) | 8.34 | t, J = 1.6 Hz | 1H | Ar-H |
| 8.01 | dt, J = 7.8, 1.3 Hz | 1H | Ar-H | |
| 7.84 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H | |
| 7.20 | t, J = 7.9 Hz | 1H | Ar-H | |
| 3.92 | s | 3H | -OCH₃ | |
| Methyl 3-phenylbenzoate (Suzuki Product) | 8.24 | t, J = 1.7 Hz | 1H | Ar-H |
| 7.98 | dt, J = 7.8, 1.4 Hz | 1H | Ar-H | |
| 7.74 | dt, J = 7.7, 1.4 Hz | 1H | Ar-H | |
| 7.63 - 7.59 | m | 2H | Ar-H | |
| 7.52 | t, J = 7.8 Hz | 1H | Ar-H | |
| 7.48 - 7.43 | m | 2H | Ar-H | |
| 7.41 - 7.36 | m | 1H | Ar-H | |
| 3.95 | s | 3H | -OCH₃ | |
| Methyl 3-((E)-styryl)benzoate (Heck Product) | 8.11 | t, J = 1.6 Hz | 1H | Ar-H |
| 7.89 | dt, J = 7.8, 1.4 Hz | 1H | Ar-H | |
| 7.62 | dt, J = 7.7, 1.4 Hz | 1H | Ar-H | |
| 7.56 - 7.51 | m | 2H | Ar-H | |
| 7.42 | t, J = 7.8 Hz | 1H | Ar-H | |
| 7.39 - 7.33 | m | 2H | Ar-H | |
| 7.31 - 7.26 | m | 1H | Ar-H | |
| 7.21 | d, J = 16.3 Hz | 1H | =CH | |
| 7.14 | d, J = 16.3 Hz | 1H | =CH | |
| 3.94 | s | 3H | -OCH₃ | |
| Methyl 3-(phenylethynyl)benzoate (Sonogashira Product) | 8.19 | t, J = 1.6 Hz | 1H | Ar-H |
| 7.99 | dt, J = 7.8, 1.4 Hz | 1H | Ar-H | |
| 7.70 | dt, J = 7.7, 1.4 Hz | 1H | Ar-H | |
| 7.58 - 7.54 | m | 2H | Ar-H | |
| 7.43 | t, J = 7.8 Hz | 1H | Ar-H | |
| 7.39 - 7.35 | m | 3H | Ar-H | |
| 3.94 | s | 3H | -OCH₃ | |
| Methyl 3-(phenylamino)benzoate (Buchwald-Hartwig Product) | 7.82 | t, J = 1.9 Hz | 1H | Ar-H |
| 7.40 - 7.30 | m | 4H | Ar-H | |
| 7.21 - 7.15 | m | 3H | Ar-H | |
| 7.01 - 6.96 | m | 1H | Ar-H | |
| 6.05 | br s | 1H | -NH | |
| 3.90 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Starting Material) | 165.8, 142.1, 138.8, 132.5, 130.1, 129.0, 94.2, 52.4 |
| Methyl 3-phenylbenzoate (Suzuki Product) | 167.0, 141.5, 140.9, 131.9, 130.8, 129.1, 128.8, 128.1, 128.0, 127.2, 52.2 |
| Methyl 3-((E)-styryl)benzoate (Heck Product) | 166.9, 138.2, 137.2, 132.2, 130.8, 130.4, 129.3, 128.8, 128.5, 127.9, 126.6, 126.5, 52.2 |
| Methyl 3-(phenylethynyl)benzoate (Sonogashira Product) | 166.3, 137.3, 135.5, 132.9, 131.8, 130.6, 129.5, 128.6, 128.5, 123.3, 122.9, 90.6, 88.6, 52.3 |
| Methyl 3-(phenylamino)benzoate (Buchwald-Hartwig Product) | 167.3, 147.8, 142.6, 131.3, 129.4, 122.2, 121.2, 118.4, 117.2, 52.1 |
Table 3: IR and Mass Spectrometry Data Comparison
| Compound | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound (Starting Material) | ~1725 (C=O), ~1250 (C-O) | 262 [M]⁺ |
| Methyl 3-phenylbenzoate (Suzuki Product) | ~1720 (C=O), ~1270 (C-O), ~1600, 1480 (Ar C=C) | 212 [M]⁺ |
| Methyl 3-((E)-styryl)benzoate (Heck Product) | ~1715 (C=O), ~1280 (C-O), ~965 (trans C=C bend) | 238 [M]⁺ |
| Methyl 3-(phenylethynyl)benzoate (Sonogashira Product) | ~2220 (C≡C), ~1720 (C=O), ~1275 (C-O) | 236 [M]⁺ |
| Methyl 3-(phenylamino)benzoate (Buchwald-Hartwig Product) | ~3400 (N-H), ~1705 (C=O), ~1600, 1580 (Ar C=C) | 227 [M]⁺ |
Reaction Pathways and Expected Intermediates
The following sections detail the catalytic cycles for each reaction type, highlighting the key expected intermediates involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
Key Intermediates:
-
Oxidative Addition Intermediate: Formed by the reaction of this compound with the active Pd(0) catalyst. This Pd(II) species is a key step in activating the C-I bond.
-
Transmetalation Intermediate: Generated after the transfer of the organic group from the boronic acid to the palladium center. This step is facilitated by a base.
Heck Coupling
The Heck coupling reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.
Key Intermediates:
-
Oxidative Addition Intermediate: Similar to the Suzuki coupling, this Pd(II) species initiates the catalytic cycle.
-
Alkene Coordination Complex: The alkene substrate coordinates to the palladium center.
-
Migratory Insertion Intermediate: The aryl group on the palladium migrates to one of the alkene carbons.
-
β-Hydride Elimination Intermediate: A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the product and a palladium hydride species.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.
Key Intermediates:
-
Oxidative Addition Intermediate: A Pd(II) species formed from this compound.
-
Copper Acetylide: A key intermediate formed from the terminal alkyne, a copper(I) salt, and a base.
-
Transmetalation Intermediate: The alkynyl group is transferred from copper to the palladium center.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.
Key Intermediates:
-
Oxidative Addition Intermediate: The initial Pd(II) complex formed from this compound.
-
Palladium Amido Complex: Formed after coordination of the amine to the palladium center and subsequent deprotonation by a base. This is a crucial intermediate prior to the C-N bond-forming step.
Experimental Protocols
The following are generalized experimental protocols for the four cross-coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene (B28343)/water or dioxane/water, 4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., triethylamine (B128534), 2.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is degassed and heated under an inert atmosphere at 80-120 °C for 6-24 hours. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol). The reaction mixture is stirred at room temperature to 60 °C under an inert atmosphere for 2-8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., Xantphos, 0.02 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) is heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Disclaimer: The provided spectroscopic data for the products are representative examples from the literature and may vary depending on the specific reaction conditions and deuterated solvent used for NMR analysis. The reaction intermediates depicted are based on generally accepted mechanisms and have not been spectroscopically characterized specifically for this compound in the reviewed literature.
A Comparative Guide to Boronic Esters in Suzuki Reactions with Methyl 3-Iodobenzoate
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical component of this reaction is the organoboron species, with boronic acids and their corresponding esters being the most common choices. This guide provides an objective comparison of the performance of different boronic esters—specifically neopentyl, pinacol (B44631), and N-methyliminodiacetic acid (MIDA) esters—in Suzuki reactions with Methyl 3-iodobenzoate (B1234465), supported by experimental data.
The choice of boronic ester can significantly influence reaction outcomes, affecting yield, reaction time, and stability. While boronic acids are often highly reactive, their esters can offer superior stability, ease of handling, and purification. This comparison focuses on three widely used boronic esters to provide a clear understanding of their relative performance.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative data from representative Suzuki-Miyaura reactions of Methyl 3-iodobenzoate with different arylboronic esters.
| Boronic Ester Type | Aryl Group | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Neopentyl Ester | 2-Mesityl | Pd(PPh₃)₄ (6) | - | NaOPh | Benzene (B151609) | Reflux | 96 | 85 |
| Pinacol Ester | Heptyl | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 74[1] |
| MIDA Ester | 2-(N-tosylamino)phenyl | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | THF | 65 | 6 | 89[2] |
Note: The data presented is derived from reactions with either this compound or structurally similar aryl iodides. Direct comparison of yields should be approached with caution due to variations in reaction partners and conditions.
Experimental Workflow and Reaction Mechanism
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow and the catalytic cycle are depicted in the diagrams below.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed experimental protocols for the Suzuki-Miyaura reactions cited in the data table are provided below.
Protocol 1: Suzuki Coupling with a Neopentyl Boronic Ester[1]
This protocol describes the coupling of a sterically hindered aryl neopentyl boronic ester with an aryl iodide, which is analogous to the reaction with this compound.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, 3-iodo-4-methoxybenzoic acid methyl ester (1.0 equiv), 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane (1.2 equiv), and sodium phenoxide (NaOPh, 2.0 equiv) are combined.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times.
-
Solvent and Catalyst Addition: Anhydrous benzene is added, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 6 mol%).
-
Reaction: The reaction mixture is heated to reflux and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion (96 hours), the reaction is cooled to room temperature. The mixture is diluted with diethyl ether and washed sequentially with 1 M NaOH and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling with a Pinacol Boronic Ester[2]
This protocol details the coupling of an alkyl pinacol boronic ester with a dichloropyridine, demonstrating a common set of conditions applicable to aryl iodides like this compound.
-
Reaction Setup: A mixture of the aryl chloride (1.0 equiv), heptyl boronic pinacol ester (2.3 equiv), potassium phosphate (B84403) (K₃PO₄, 6.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 1 mol%), and ferrocenyl-dicyclohexylphosphine (FcPPh₂, 6 mol%) is placed in a reaction vessel.
-
Solvent Addition: A 2:1 mixture of dioxane and water (0.13 M) is added.
-
Reaction: The vessel is sealed and the mixture is stirred at 100 °C for 18 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography on silica gel.
Protocol 3: Suzuki Coupling with a MIDA Boronic Ester[3]
This protocol illustrates a tandem cycloisomerization/Suzuki coupling, where the Suzuki step involves an in situ generated MIDA boronate.
-
Reaction Setup: To a solution of the in situ generated heterocyclic MIDA boronate (1.0 equiv) in THF, palladium(II) acetate (Pd(OAc)₂, 5 mol%), 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos, 10 mol%), and the aryl halide (e.g., chlorobenzene, 1.0 equiv) are added.
-
Base Addition: A 3.0 M aqueous solution of potassium phosphate (K₃PO₄, 7.5 equiv) is added.
-
Reaction: The mixture is stirred under a nitrogen atmosphere at 65 °C for 6 hours.
-
Workup: The reaction is cooled, and the crude mixture is directly subjected to purification.
-
Purification: The product is purified by flash column chromatography on silica gel.
Conclusion
The selection of a boronic ester for a Suzuki-Miyaura coupling with this compound is a nuanced decision that depends on the specific requirements of the synthesis.
-
Neopentyl esters have demonstrated high yields in couplings with structurally similar aryl iodides, even in sterically demanding cases, though they may require longer reaction times.
-
Pinacol esters are widely used due to their commercial availability and stability.[1][3] The provided example shows a good yield under relatively standard conditions.[1]
-
MIDA esters offer the advantage of being highly stable and are particularly useful in multi-step, iterative cross-coupling strategies where the boronic acid needs to be unmasked under specific conditions.[2] The example demonstrates a high yield in a tandem reaction sequence.[2]
Ultimately, the optimal choice of boronic ester will be guided by factors such as the steric and electronic properties of the coupling partners, the desired reaction conditions, and the overall synthetic strategy. For rapid screening, pinacol esters are often a convenient starting point. For more complex syntheses requiring robust intermediates, neopentyl or MIDA esters may offer significant advantages.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-iodobenzoate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like Methyl 3-iodobenzoate (B1234465) is paramount. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of Methyl 3-iodobenzoate, ensuring the protection of personnel and the environment.
Essential Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). This substance is a combustible solid and can cause serious eye damage.
| Property | Information |
| Physical State | Solid[1] |
| Appearance | Beige Solid[1] |
| CAS Number | 618-91-7 |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol |
| Melting Point | 46-50 °C |
| Hazard Classifications | Causes serious eye damage (Eye Dam. 1). May cause skin and respiratory irritation.[1][2] |
| Signal Word | Danger |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves. Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risk and ensure compliance with standard laboratory safety practices.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]
2. Waste Segregation:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.
-
Crucially, do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions. [3]
3. Containerizing the Waste:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
Minimize the generation of dust during transfer.[1]
-
For any residual material on lab equipment, rinse the equipment with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. Do not discharge organic solvents down the drain.[4]
4. Labeling the Waste Container:
-
The waste container must be clearly labeled with a "Hazardous Waste" tag.
-
The label should include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secondary containment area that is cool, dry, and well-ventilated.[1]
-
Ensure the storage area is away from incompatible materials such as acids, bases, and reducing agents.[1]
6. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be treated as hazardous waste.[3]
-
Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste.
-
Deface the original label on the container to prevent misuse.
-
Dispose of the rinsed container according to your institution's specific guidelines for hazardous waste containers.
7. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [3][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-iodobenzoate
For Immediate Reference: Essential Safety and Handling Protocols for Methyl 3-iodobenzoate (B1234465)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-iodobenzoate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause serious eye damage.[1] It is a solid, combustible material.[1] The following table summarizes the required personal protective equipment (PPE) for handling this chemical.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles or a face shield.[2][3] | Nitrile or other chemically resistant gloves. | NIOSH-approved N95 dust mask.[1] | Laboratory coat. |
| In Solution (Potential for Splash) | Chemical safety goggles and a face shield.[2][3] | Chemically resistant gloves. | Not generally required if handled in a fume hood. | Laboratory coat. |
| Heating or Reactions | Chemical safety goggles and a face shield.[2][3] | Chemically resistant gloves. | Work in a certified chemical fume hood. | Laboratory coat. |
| Spill Cleanup | Chemical safety goggles and a face shield.[2][3] | Heavy-duty, chemically resistant gloves. | NIOSH-approved respirator with organic vapor cartridge and particulate filter (e.g., OV/P100).[2][3] | Chemically resistant apron or coveralls. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to experimental use.
Receiving and Inspection
-
1.1. Upon receipt, visually inspect the container for any signs of damage or leaks.
-
1.2. Verify that the container is properly labeled with the chemical name, hazard pictograms, and supplier information.
-
1.3. Don appropriate PPE (safety glasses and gloves) before handling the container.
Storage
-
2.1. Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
2.2. Keep the container tightly closed when not in use.[4]
-
2.3. Ensure the storage area is clearly marked with the appropriate hazard warnings.
Preparation and Use
-
3.1. Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.[4][6]
-
3.2. Weighing and Transfer:
-
Don the required PPE as specified in the table above.
-
Use a spatula or other appropriate tool to carefully transfer the solid, avoiding the generation of dust.
-
If transferring to a reaction vessel, ensure the vessel is stable and properly supported.
-
-
3.3. In Solution:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
Post-Experiment
-
4.1. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
-
4.2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
1.1. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[8]
-
1.2. Designate a specific, labeled hazardous waste container for all solid this compound waste.
-
1.3. Contaminated materials such as gloves, weigh boats, and paper towels should also be collected in a designated hazardous waste container.[8]
Container Management
-
2.1. Use a container that is chemically compatible and can be securely sealed.[8]
-
2.2. The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
2.3. Keep the waste container closed except when adding waste.
Disposal Procedure
-
3.1. Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
3.2. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[8]
-
3.3. Do not dispose of this compound down the drain or in the regular trash.[8]
-
3.4. Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[8]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound 97 618-91-7 [sigmaaldrich.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
